Product packaging for Cuprous chloride(Cat. No.:CAS No. 1344-67-8)

Cuprous chloride

Cat. No.: B074036
CAS No.: 1344-67-8
M. Wt: 134.45 g/mol
InChI Key: ORTQZVOHEJQUHG-UHFFFAOYSA-L
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Description

Cuprous chloride (Copper(I) chloride, CuCl) is a versatile inorganic reagent of significant value in scientific research, primarily recognized for its role as a catalyst and a source of Cu(I) ions. Its key application lies in organic synthesis, where it efficiently catalyzes cross-coupling reactions, such as the Sandmeyer reaction for synthesizing aryl chlorides from diazonium salts, and facilitates important C-N and C-O bond-forming processes. In materials science, this compound serves as a precursor for the synthesis of copper nanoparticles and complexes, which are investigated for their catalytic, electrical, and optical properties. Its mechanism of action is predominantly rooted in its ability to undergo redox cycling between Cu(I) and Cu(II) states and to coordinate with organic substrates, thereby activating them for subsequent chemical transformations. This property is also exploited in studying oxygen transport and activation in biological models. Researchers utilize this high-purity compound to explore novel catalytic cycles, develop advanced materials, and investigate copper-mediated pathways in chemical and biochemical systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2Cu<br>CuCl2 B074036 Cuprous chloride CAS No. 1344-67-8

Properties

Key on ui mechanism of action

The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins.

CAS No.

1344-67-8

Molecular Formula

Cl2Cu
CuCl2

Molecular Weight

134.45 g/mol

IUPAC Name

dichlorocopper

InChI

InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2

InChI Key

ORTQZVOHEJQUHG-UHFFFAOYSA-L

SMILES

Cl[Cu]

Canonical SMILES

Cl[Cu]Cl

density

2.54 at 68 °F (USCG, 1999) - Denser than water;  will sink

Other CAS No.

7758-89-6

physical_description

Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative.
Dry Powder;  Pellets or Large Crystals;  Other Solid;  Liquid

Pictograms

Irritant; Environmental Hazard

Related CAS

10125-13-0 (dihydrate)
15158-11-9 (Parent)
7447-39-4 (Parent)
15158-11-9 (Parent)

Synonyms

copper (+1) chloride
copper(I) chloride
cuprous chloride
cuprous chloride, 63Cu,1-(37)Cl-labeled
cuprous chloride, 65Cu,1-(35)Cl-labeled
cuprous chloride, 65Cu,1-(37)Cl-labeled

Origin of Product

United States

Advanced Synthesis Methodologies for Cuprous Chloride

Green Chemistry Approaches for Cuprous Chloride Production

In an effort to minimize environmental impact, green chemistry principles have been increasingly applied to the synthesis of this compound. These approaches prioritize the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient processes.

The reduction of divalent copper (Cu(II)) salts using hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) represents a significant pathway in the synthesis of copper(I) compounds. In this redox reaction, Cu(II) ions are reduced to cuprous (Cu(I)) ions. rsc.orgacs.org The reaction typically takes place in an aqueous solution. While this method is widely used for the synthesis of cuprous oxide (Cu₂O) from copper(II) sources in a basic medium, the fundamental reduction step is key. acs.orgrsc.org The reaction of Cu²⁺ with hydroxylamine is facilitated in a basic medium, where the addition of sodium hydroxide (B78521) precipitates copper(II) hydroxide, which then reacts to form the final product. acs.org The process can be manipulated to yield this compound, particularly in hydrochloric acid solutions where the formation of the chlorocuprous ion (CuCl₃²⁻) is favored. uni.edu This method is considered a green approach, especially when coupled with alkaline precipitation for the remediation of wastewater containing copper complexes, as it avoids the use of more hazardous materials. researchgate.netnih.gov

To specifically obtain this compound, the reaction conditions are adjusted, typically by ensuring a sufficient concentration of chloride ions.

Deep eutectic solvents (DESs) have emerged as green and efficient media for the synthesis of nanomaterials, including this compound nanocrystals. publish.csiro.auresearchgate.net DESs are mixtures of a quaternary ammonium (B1175870) salt, like choline (B1196258) chloride, with a hydrogen bond donor, such as urea (B33335), which form a liquid at room temperature. publish.csiro.auresearchgate.net This method provides an environmentally friendly alternative to traditional syntheses that often require large amounts of concentrated acids and organic solvents. publish.csiro.auresearchgate.net

In a typical synthesis, copper(II) chloride (CuCl₂) and copper powder are mixed in a DES, such as a 1:2 molar ratio of choline chloride and urea, at room temperature. publish.csiro.au The water for the reaction can be sourced from the hydrated form of the copper salt (CuCl₂·2H₂O). publish.csiro.au This process yields pure, crystalline CuCl nanoparticles. publish.csiro.autandfonline.com Another variation involves the reduction of CuCl₂·2H₂O with ascorbic acid in a DES, in the presence of a stabilizer like polyvinylpyrrolidone (B124986) (PVP), which helps control the size and morphology of the resulting nanoparticles. tandfonline.com This approach has been shown to produce spherical CuCl nanoparticles with an average size of about 50 nm. tandfonline.com

Table 1: DES-Mediated Synthesis of CuCl Nanocrystals

Reactants Solvent (DES) Reducing Agent Stabilizer Product Avg. Particle Size Reference
CuCl₂·2H₂O, Copper powder Choline chloride:Urea (1:2) Copper None CuCl Nanocrystals Not specified publish.csiro.au

L-ascorbic acid (Vitamin C) is a non-toxic, cost-effective, and environmentally friendly reducing agent used for the synthesis of this compound. scispace.comscielo.brscielo.br The process involves the reduction of a copper(II) salt, typically copper(II) chloride (CuCl₂), in an aqueous solution. scispace.comscielo.br Ascorbic acid reduces Cu²⁺ ions to Cu⁺ ions, which then precipitate as this compound (CuCl) in the presence of chloride ions. mdpi.comnih.gov During this process, ascorbic acid is oxidized to dehydroascorbic acid. mdpi.com

The reaction is influenced by factors such as pH and the molar ratio of the reactants. mdpi.com For instance, the reduction process is more favorable as the pH increases from 1.8 to 3.6. mdpi.com The enol structure of ascorbic acid facilitates the reaction through proton-coupled electron transfer. mdpi.com In some procedures, the reaction is carried out by adding L-ascorbic acid dropwise to a heated solution of CuCl₂·2H₂O. scielo.br The use of L-ascorbic acid can also act as a capping agent, which helps to stabilize the resulting nanoparticles and prevent agglomeration. scispace.comscielo.br Studies have shown that this method can produce stable CuCl nanoparticles with uniform sizes in the range of 50-60 nm. scispace.comscielo.br

A two-step synthesis method has also been developed where CuCl is formed as a metastable intermediate, which is then rapidly reduced to copper nanoparticles. nih.gov

Electrolytic synthesis offers a sustainable route to this compound production that can be powered by renewable energy, thereby reducing greenhouse gas emissions compared to conventional industrial methods. scholasticahq.comscholasticahq.com This method involves the electrolysis of an aqueous sodium chloride (NaCl) solution using a copper anode and a non-reactive cathode, such as graphite. scholasticahq.com

During electrolysis, the copper anode partially dissolves, producing both Cu⁺ and Cu²⁺ ions. scholasticahq.com In the presence of chloride ions from the NaCl solution, the Cu⁺ ions precipitate as this compound. The process can be performed at room temperature. For example, applying a voltage of 12 V for 4 hours to a 2 M NaCl solution with a copper anode can yield CuCl. scholasticahq.com The resulting product can be purified by filtration and washing with dilute hydrochloric acid. scholasticahq.com Research has demonstrated that this method can produce this compound with a purity of 96.7%. scholasticahq.com

Table 2: Electrolytic Synthesis of this compound

Parameter Value/Material Reference
Anode Copper scholasticahq.com
Cathode Graphite scholasticahq.com
Electrolyte 2 M Sodium Chloride (aqueous) scholasticahq.com
Voltage 12 V scholasticahq.com
Temperature Room Temperature (~25°C) scholasticahq.com

This electrochemical approach avoids the need for fossil fuels and significantly lowers the carbon footprint associated with CuCl production. scholasticahq.com

Nanostructured this compound Synthesis and Morphology Control

The synthesis of nanostructured materials allows for the tuning of their physical and chemical properties. Controlling the size and shape (morphology) of this compound at the nanoscale is crucial for its performance in applications like catalysis and electronics.

Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials. It involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave. dntb.gov.uaresearchgate.netutp.edu.my This technique has been successfully employed to synthesize this compound nanocubes. dntb.gov.uaresearchgate.netnih.gov

In a typical facile hydrothermal process, nanoscale CuCl cubic structures can be grown directly on a substrate like copper foil. nih.gov The presence of hydrochloric acid (HCl) in the reaction medium can influence the surface characteristics of the resulting nanocubes. nih.gov The unique cube-like nanostructure with a rough surface enhances the electroactive surface area, which is beneficial for applications such as pseudocapacitor electrodes. nih.gov The growth mechanism of these nanostructures is influenced by the specific experimental conditions, including temperature, pressure, and reactant concentrations. dntb.gov.uaresearchgate.netnih.gov

Reductive Thermolysis for Nanostructured this compound

Reductive thermolysis has been established as an effective method for preparing nanostructured this compound. One developed technique involves the reductive thermolysis of a mixture of copper(II) chloride dihydrate (CuCl₂·2H₂O) and copper(II) hydroxide (Cu(OH)₂) in glycerol. researchgate.netresearchgate.net The resulting CuCl is characterized by various analytical methods, including infrared spectroscopy, X-ray photoelectron spectroscopy, EXAFS spectroscopy, X-ray diffraction, and microscopy (SEM and TEM). researchgate.net This synthesis route is notable because it avoids the use of water as a solvent, which prevents the formation of water impurities often found in products from aqueous reduction methods. researchgate.net Furthermore, it does not require additional stabilizing agents like PVP, which can adversely affect the catalytic performance of the final product. researchgate.net

Another approach to reductive thermolysis involves heating copper(II) chloride (CuCl₂) in polyol solvents like diethylene glycol (DEG) or triethylene glycol (TrEG). In these solvents, the reduction of Cu²⁺ to Cu⁺ occurs at high temperatures, yielding a white suspension of CuCl. rsc.org For instance, reacting CuCl₂ in DEG at 240 °C or in TrEG at 280 °C produces CuCl as the sole crystalline phase. rsc.org The process is visually marked by a color change from light green to dark greenish-brown upon heating, followed by an abrupt transformation to the white CuCl suspension above 220 °C. rsc.org The particle size of CuCl produced via glycerol-based reductive thermolysis is significantly smaller than what can be achieved under solvothermal conditions. researchgate.net

The nanostructured this compound synthesized through these methods has demonstrated high catalytic activity, particularly in the "direct synthesis" of triethoxysilane (B36694). researchgate.netresearchgate.net

Microemulsion and Wet Chemical Routes Utilizing Copper Chloride Precursors for Nanoparticle Synthesis

Microemulsion and wet chemical methods are versatile bottom-up approaches for synthesizing copper-based nanoparticles from copper chloride precursors. acs.org These techniques offer control over particle size and morphology by adjusting reaction parameters. mdpi.comrsc.org

Microemulsion Routes Reverse microemulsions, which are water-in-oil systems, serve as nanoreactors for particle synthesis. The size of the water droplets, stabilized by a surfactant, dictates the resulting nanoparticle size. rsc.org Copper and copper oxide nanoparticles can be synthesized from copper(II) chloride (CuCl₂) dissolved in the aqueous core of these reverse micelles. acs.orgtandfonline.com For example, copper nanoparticles can be synthesized by reducing Cu²⁺ from a CuCl₂ solution within the water core of sodium bis(2-ethylhexyl)sulfosuccinate (AOT) reverse micelles. acs.org The presence and concentration of chloride ions in the micelle core can influence the particle growth rate and final geometry. acs.org Other systems include ionic liquid-in-vegetable oil microemulsions, where copper chloride is used as a raw material for the in situ synthesis of copper nanoparticles. rsc.org Synthesis has also been demonstrated in water-in-supercritical carbon dioxide (sc-CO₂) mediums, where CuCl₂ is chemically reduced by agents like sodium borohydride (B1222165) (NaBH₄). tandfonline.com

Wet Chemical Routes Wet chemical methods typically involve the chemical reduction of a copper salt, such as anhydrous copper chloride (CuCl₂) or copper(II) sulfate (B86663) (CuSO₄), in a liquid solvent. acs.orgnih.gov A variety of reducing agents are employed, including hydrazine (B178648) (N₂H₄), sodium borohydride (NaBH₄), and L-ascorbic acid. acs.orggoogle.com

A simple wet precipitation technique uses copper chloride and sodium hydroxide as precursors to synthesize copper oxide (CuO) nanoparticles. sci-hub.seresearchgate.net Another method involves a two-step reduction mechanism where anhydrous CuCl₂ is first reduced by L-ascorbic acid to a metastable this compound (CuCl) intermediate, which is then rapidly reduced to copper nanoparticles. nih.gov This process yields well-dispersed spherical nanoparticles with an average size of about 34 nm. nih.gov In a different approach, nano-scaled copper powder is prepared by adding sodium hydroxide to an aqueous CuCl₂ solution to form intermediate products like copper oxide and copper hydroxide, which are subsequently reduced by hydrazine. google.com The reaction temperature during the addition of NaOH is controlled between 30 and 80°C to prevent severe agglomeration of the intermediate products. google.com

Summary of Wet Chemical Synthesis Methods for Copper-based Nanoparticles from Chloride Precursors
PrecursorReducing/Reacting AgentsKey Intermediates/ProductsTypical Particle SizeReference
Anhydrous Copper Chloride (CuCl₂)L-ascorbic acid, PVP, NaOHMetastable CuCl, then Cu nanoparticles~34 nm nih.gov
Aqueous Copper Chloride (CuCl₂)Sodium Hydroxide (NaOH), Hydrazine (N₂H₄)Copper Oxide (CuO), Copper Hydroxide (Cu(OH)₂)~100 nm google.com
Copper Chloride (CuCl₂)Sodium Hydroxide (NaOH)Copper Oxide (CuO) nanoparticles~27 nm sci-hub.se

Tunable Formation of Copper Chloride Nanoparticles via Cementation Reactions

Cementation, a type of spontaneous replacement reduction, can be utilized for the formation of nanoparticles from solutions containing copper and chloride ions. This process is particularly relevant in hydrometallurgical systems for metal recovery. For instance, in gold-poor Au-Cu-Cl solutions, gold recovery can be achieved through an aqueous cementation reaction between dissolved aurous (Au⁺) and cuprous (Cu⁺) species. acs.org

A key aspect of this method is the generation of the reductant, aqueous this compound, which can be produced electrochemically. acs.org This approach allows for the recovery of a noble metal like gold directly as nanoparticles, creating a functional surface in a single step. acs.org The electrochemical parameters and the concentration of sodium chloride in the solution can be tailored to control the efficiency of recovery and the size distribution of the resulting nanoparticles. acs.org

Cementation is also employed in waste stream recycling. Cupric chloride etching waste solution from printed circuit board (PCB) manufacturing can be treated with aluminum in a process known as aluminum cementation. mdpi.com This selectively precipitates copper-containing solids, which can then be processed to synthesize copper nanoparticles for various applications. mdpi.com

Preparation of this compound as a Catalyst Material

This compound is a crucial catalyst for the direct synthesis of alkoxysilanes, such as triethoxysilane (HSi(OEt)₃), from the reaction of silicon with alcohol. researchgate.netmdpi.com The effectiveness of the catalyst is highly dependent on its synthesis method, which influences properties like particle size, surface area, and crystalline structure. mdpi.comscientific.net

One novel, one-step method involves the cocurrent flow reaction of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with sodium chloride (NaCl) in a thermostatic water bath. researchgate.netscientific.net In this process, sodium bisulfite and sodium carbonate are used as reducing agents. The synthesis is optimized by controlling the reduction temperature and the molar ratio of the reactants. This method produces highly crystalline CuCl with a regular 2D flake structure and a large surface area, properties that enhance its catalytic performance. researchgate.netmdpi.comscientific.net The selectivity of the reaction towards triethoxysilane is found to depend on the amount of this catalyst used. researchgate.netscientific.net

Optimized One-Step Synthesis of CuCl Catalyst
ParameterConditionReference
ReactantsCuSO₄·5H₂O, NaCl researchgate.netscientific.net
Reducing AgentsSodium bisulfite, Sodium carbonate researchgate.netscientific.net
Mole Ratio (Sodium bisulfite : Sodium carbonate)4:1 researchgate.netscientific.net
Reduction Temperature45 °C, 50 °C, 60 °C researchgate.netscientific.net
Resulting MorphologyRegular 2D flake structure scientific.net

Another advanced strategy involves a one-step, high-temperature activation process. x-mol.netcip.com.cn Here, a stable copper(II) chloride precursor is mixed with a reducing agent (like activated carbon) and silicon powder. x-mol.netcip.com.cn During high-temperature activation, the CuCl₂ is reduced to CuCl, which simultaneously reacts with the silicon powder to form the active phase Cu-Si alloys (e.g., Cu₃Si). x-mol.netcip.com.cn This in situ preparation avoids the need to handle the air- and water-sensitive CuCl directly. x-mol.net Optimization of conditions such as activation temperature and catalyst dosage leads to high selectivity (95%) and yield (77%) for trimethoxysilane (B1233946). x-mol.net The reaction mechanism involves the decomposition of CuCl into Cu⁺ and Cl⁻ ions, followed by the formation of a Cu-Si complex on the silicon surface, which serves as the active site for triethoxysilane formation. researchgate.netmdpi.com

Spectroscopic and Structural Elucidation of Cuprous Chloride Systems

Gas-Phase Electron Diffraction Studies of Cuprous Chloride Oligomers

In the gas phase, this compound exists not as a simple monomer but as a mixture of oligomeric species, primarily trimers (Cu₃Cl₃) and tetramers (Cu₄Cl₄), with dimers (Cu₂Cl₂) also present at higher temperatures. researchgate.netechemi.comstackexchange.com Gas-phase electron diffraction, complemented by quantum chemical calculations, has been instrumental in determining the molecular geometries of these oligomers. researchgate.netechemi.comstackexchange.comresearcher.life

Studies have revealed that these oligomeric species possess planar ring structures. researchgate.netechemi.comstackexchange.com The composition of the vapor is temperature-dependent. At a lower temperature of 689 K, the vapor is composed of trimeric and tetrameric molecules. researchgate.netechemi.comstackexchange.com As the temperature is increased to 1333 K, dimeric molecules are also observed alongside the trimers and tetramers. researchgate.netechemi.comstackexchange.com

The structural parameters of these oligomers have been determined with high precision. researchgate.netstackexchange.comnih.gov

Table 1: Structural Data for Gaseous this compound Oligomers from Electron Diffraction

Temperature (K) Oligomer Bond Length (r_g, Å) Bond Angle (Cu-Cl-Cu, °)
689 (CuCl)₃ 2.166 ± 0.008 73.9 ± 0.6
689 (CuCl)₄ 2.141 ± 0.008 88.0 ± 0.6
1333 (CuCl)₂ 2.254 ± 0.011 67.3 ± 1.1
1333 (CuCl)₃ 2.180 ± 0.011 74.4 ± 1.1

This table presents the bond lengths (r_g) and Cu-Cl-Cu bond angles for dimeric, trimeric, and tetrameric this compound oligomers at different temperatures as determined by gas-phase electron diffraction. Data sourced from researchgate.netstackexchange.comnih.gov.

X-ray Diffraction and Crystal Structure Analysis of this compound Complexes

In the solid state, this compound adopts a cubic zincblende (sphalerite) crystal structure under ambient conditions. wikipedia.orgmaterialsproject.orgtestbook.com This structure belongs to the F-43m space group. materialsproject.org In this arrangement, each copper(I) ion is tetrahedrally coordinated to four chloride ions, and conversely, each chloride ion is tetrahedrally coordinated to four copper(I) ions, forming a three-dimensional network of corner-sharing tetrahedra. materialsproject.orgtestbook.com The Cu-Cl bond length in this crystalline form is approximately 2.34 Å. materialsproject.org Upon heating to 408 °C, the crystal structure transitions to a hexagonal form. wikipedia.org

X-ray diffraction is also crucial for determining the structure of more complex coordination compounds of this compound. For instance, in a mixed-valence coordination polymer, [{CuIICl2(Hdatrz)2}(CuI2Cl4)]n, the anionic component [CuI2Cl4]2− consists of one-dimensional chains of edge-sharing CuCl₄ tetrahedra. rsc.org This demonstrates the versatility of the Cu(I) ion to exist in tetrahedral coordination environments within larger, complex structures. rsc.org

Advanced Spectroscopic Characterization of this compound Compounds

Infrared (IR) spectroscopy is a valuable tool for investigating the vibrational properties of this compound. In the gas phase, a strong absorption band observed around 350 cm⁻¹ is attributed to a polymeric species, as the monomeric CuCl vibration is expected at a higher frequency (416.9 cm⁻¹). acs.org This observation of a single bond stretching motion is consistent with a cyclic structure for the polymer in the vapor phase. acs.org

In the solid state, far-infrared transmission spectra of thin films of CuCl at room temperature show a broad absorption band with a minimum at 172 cm⁻¹, which is due to the fundamental lattice absorption. optica.org Studies on copper chloride minerals, such as nantokite (CuCl), have identified bands at 155 cm⁻¹ and 205 cm⁻¹ corresponding to longitudinal and transverse optic vibrations, respectively. qut.edu.au IR studies of copper chloride dihydrate and its deuterated forms have also been conducted to understand the vibrations of the water molecules within the crystal structure. aip.org

While the focus is on this compound (Cu(I)), understanding the spectroscopic behavior of copper-chloride systems often involves considering the copper(II) state, as Cu(I) can be oxidized to Cu(II), and the resulting species have distinct electronic spectra. Aqueous solutions of copper(II) chloride exhibit a range of colors, from the blue of the [Cu(H₂O)₆]²⁺ aqua ion to the green, yellow, or red of various chloro-complexes like [CuCl₂₊ₓ]ˣ⁻, depending on the concentration of chloride ions. wikipedia.org

The electronic absorption spectra of square planar CuCl₄²⁻ ions, which can be formed when Cu(II) is doped into certain crystal lattices, are well-characterized. aip.orgnih.gov These complexes show ligand-to-metal charge transfer (LMCT) bands at higher energies and weaker d-d (ligand field) transitions at lower energies, typically in the 500-850 nm range. aip.orgnih.gov For instance, in Cu(II) doped Cs₂ZrCl₆, the transitions from the ground state to various excited states are observed with extensive vibrational fine structure. aip.org As the geometry of the CuCl₄²⁻ ion distorts from tetrahedral towards square planar, the absorption bands shift to higher energy. aip.org

X-ray Absorption Spectroscopy (XAS), including both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), provides detailed information about the local atomic structure and coordination environment of the copper atoms in this compound.

EXAFS studies on CuCl have been used to investigate the local origin of its negative thermal expansion. aps.orgaps.org These studies revealed that while the crystallographic distance between average atomic positions shows a weak negative expansion at low temperatures (below 100 K), the actual nearest-neighbor Cu-Cl interatomic distance undergoes a strong positive expansion. aps.orgaps.org This phenomenon is attributed to strong anisotropic thermal vibrations, specifically vibrations perpendicular to the Cu-Cl bond. aps.orgaps.org

XAS is also effective in tracking changes in the copper oxidation state and coordination during chemical reactions. For example, in the analysis of the electrochemical process of CuCl₂ supported on active carbon, Cu K-edge and L-edge XANES spectra clearly showed the reduction of Cu(II)Cl₂ to metallic copper during the discharge process and its re-oxidation back to CuCl₂ during the charge cycle. ritsumei.ac.jp These analyses confirmed the reversible redox reaction of the CuCl₂/Cu pair. ritsumei.ac.jp

While this compound predominantly exists as oligomers in the gas phase, monomeric CuCl can be generated and studied in isolation using techniques like laser ablation coupled with microwave spectroscopy. aip.orgresearchgate.netresearchgate.netacs.org This allows for the precise determination of the properties of the isolated diatomic molecule.

Rotational spectroscopy of the CuCl monomer provides highly accurate values for its rotational constants. For the ⁶³Cu³⁵Cl isotopologue, the rotational constant (B) has been determined to be 0.17825 cm⁻¹. nist.gov This technique is also used to characterize complexes of this compound with other molecules. For example, the H₃N⋯CuCl monomeric complex was generated in the gas phase and characterized by broadband rotational spectroscopy. aip.orgnih.govaip.org The analysis of the rotational spectra of six different isotopologues of this complex allowed for the precise determination of its C₃ᵥ geometry, with the N, Cu, and Cl atoms lying on the principal axis. aip.orgnih.gov The Cu-Cl and Cu-N bond distances were evaluated to be 2.0614(7) Å and 1.9182(13) Å, respectively. aip.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy of Copper(II) Chloride Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. This compound features copper in the +1 oxidation state (Cu(I)), which has a d¹⁰ electron configuration. With a full d-orbital, Cu(I) has no unpaired electrons and is therefore diamagnetic and EPR-silent. However, EPR spectroscopy is a crucial tool for studying related copper(II) chloride complexes, which are often present as impurities, as oxidation products of this compound, or as the primary species in related catalytic systems. Copper(II) is a d⁹ metal ion, possessing one unpaired electron, which makes it a paramagnetic center that is readily detectable by EPR. rsc.org

The analysis of EPR spectra from copper(II) chloride complexes provides detailed insights into the local coordination environment and electronic structure of the Cu²⁺ center. Key parameters derived from the spectra include the g-tensor values (g|| and g⊥) and hyperfine coupling constants. The anisotropy of the g-tensor reveals the geometry of the complex. nih.govx-mol.net For instance, studies on various copper(II) chloride complexes with imidazole-derived ligands have shown that tetragonal and orthorhombic distortions around the Cu²⁺ centers correspond to different anisotropies in the EPR signals. nih.govx-mol.net

In some systems, such as ionic liquids based on tetrachloridocuprates(II) ([CuCl₄]²⁻), the EPR hyperfine structure may not be resolved due to exchange broadening. nih.govmdpi.com This phenomenon arises from the incomplete magnetic separation of the paramagnetic Cu(II) centers. nih.govmdpi.com Despite this, the principal values of the g-tensor can still be determined, providing valuable information about the complex. nih.govmdpi.com Furthermore, temperature-dependent EPR studies can reveal dynamic processes, such as the interconversion between different geometries like trigonal bipyramidal and square pyramidal structures in certain copper(II) coordination complexes. rsc.org

Table 1: Representative EPR Parameters for Copper(II) Chloride Complexes This table is interactive. You can sort and filter the data. | Complex Type | Geometry/Distortion | g|| | g⊥ | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Tetrachloridocuprate(II) | Not specified | Determined | Determined | Hyperfine structure unresolved due to exchange broadening. | nih.govmdpi.com | | [CuCl(dpaSMe)]⁺ | Trigonal Bipyramidal / Square Pyramidal | Not specified | Not specified | Temperature-dependent interconversion between geometries observed. | rsc.org | | Cu(II)-imidazole-chlorido | Tetragonal & Orthorhombic | Determined | Determined | Anisotropy of g-tensor correlates with specific distortions. | nih.govx-mol.net |

X-ray Photoelectron Spectroscopy (XPS) in Surface Characterization of this compound

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. rsc.org It is particularly valuable for the characterization of this compound, as it can unambiguously distinguish between the Cu(I) state of this compound (CuCl) and the Cu(II) state of cupric chloride (CuCl₂). aip.orgaip.org

The primary distinction lies in the analysis of the Cu 2p core level spectra. The XPS spectrum of Cu(I) compounds shows a single, sharp Cu 2p₃/₂ peak. In contrast, the spectrum for Cu(II) compounds is characterized by a broader main peak and the presence of strong "shake-up" satellite peaks at higher binding energies. These satellites arise from a multielectron excitation process that is characteristic of the paramagnetic d⁹ configuration of Cu(II) and absent in the diamagnetic d¹⁰ configuration of Cu(I).

XPS has been employed to analyze high-purity this compound powder, confirming its chemical state and surface composition. aip.org Such studies are essential, for example, in identifying chemical species on the surfaces of high-temperature superconductors after chemical etching. aip.orgaip.org By analyzing the peak areas in the Cu 2p₃/₂ spectrum, researchers can calculate the ratio of Cu²⁺ to Cu⁺ on a given surface, providing quantitative insight into the surface oxidation state. researchgate.net Furthermore, XPS can be used to determine the thickness of thin surface layers, such as oxide or corrosion inhibitor films on copper surfaces. rsc.orgrsc.org

Table 2: XPS Instrument Parameters for Analysis of this compound (CuCl) This table is interactive. You can sort and filter the data based on the parameters.

Parameter Value/Type Reference
Host Material Copper (I) chloride (CuCl), 99.99% purity aip.org
Instrument Surface Science Instruments SSX100-501 aip.org
Excitation Source Al Kα monochromatic aip.org
Source Energy 1486.6 eV aip.org
Analyzer Type Spherical sector aip.org
Pass Energy (Survey) 100 eV aip.org
Pass Energy (High-Res) 25 eV aip.org
Incident Angle 55° aip.org
Emission Angle 55° aip.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Nanomaterials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques crucial for the morphological and structural characterization of this compound nanomaterials. e3s-conferences.org They provide complementary information: SEM visualizes the surface topography, while TEM reveals the internal ultrastructure. nih.gov

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to scan the surface of a sample, generating images that reveal its surface morphology, texture, and particle size distribution. medcraveonline.com For this compound nanomaterials, SEM analysis can show how particles are shaped (e.g., spherical, cubic, flower-like) and whether they exist as individual particles or as agglomerates. medcraveonline.comresearchgate.net The synthesis conditions, such as temperature and reactant addition rates, have a significant impact on the final morphology and particle size, which can be directly observed and quantified using SEM. researchgate.net

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. This allows for much higher resolution imaging than SEM, providing detailed information about the internal structure of the nanomaterials. e3s-conferences.org TEM analysis of this compound nanomaterials can reveal their precise size, shape, and crystallinity. medcraveonline.com It can also identify crystal defects, lattice fringes, and the presence of different phases or coatings. e3s-conferences.org In studies of copper-based nanoparticles, TEM has been used to measure particle sizes in the range of 30 to 50 nm and to confirm their internal structure, complementing data from SEM and other techniques. medcraveonline.com Advanced TEM-based techniques, like automated crystal orientation mapping (ACOM), can even map the grain structure within individual nanoparticles, although related SEM-based techniques like transmission Kikuchi diffraction (TKD) can sometimes provide more interpretable maps for complex copper nanostructures. acs.org

Table 3: Comparison of SEM and TEM for Nanomaterial Characterization This table is interactive. You can sort and filter the data.

Feature Scanning Electron Microscopy (SEM) Transmission Electron Microscopy (TEM) Reference
Principle Scans surface with an electron beam Transmits an electron beam through a thin sample e3s-conferences.org
Resolution Lower (typically 3–20 nm) Higher (can be sub-nanometer, ~0.2 nm) e3s-conferences.orgnih.gov
Information Surface morphology, topography, particle size, agglomeration Internal structure, crystallite size, lattice defects, phase information e3s-conferences.orgmedcraveonline.com
Sample Prep Simpler; sample can be bulk Complex; requires very thin sections (<100 nm) e3s-conferences.org
Application Visualizing the 3D appearance and surface texture of nanoparticles. Imaging the internal structure, grain boundaries, and crystal lattice of nanoparticles. nih.govmedcraveonline.com

Theoretical and Computational Investigations of Cuprous Chloride

Quantum Chemical Calculations on Cuprous Chloride Molecular Geometry and Oligomers

Quantum chemical calculations have been instrumental in determining the molecular geometry of this compound, particularly in the gas phase where it tends to form oligomers with the general formula (CuCl)n. rsc.org These studies, often in conjunction with experimental techniques like gas-phase electron diffraction, have elucidated the structures of monomers, dimers, trimers, and tetramers. rsc.org

A key finding from both experimental and computational approaches is that the Cu(n)Cl(n) species, for n=2, 3, and 4, possess planar ring structures. rsc.org The geometric parameters, such as bond lengths and bond angles, have been determined at different temperatures. For instance, at 689 K, the vapor of this compound was found to contain trimeric (Cu₃Cl₃) and tetrameric (Cu₄Cl₄) molecules. At a higher temperature of 1333 K, dimeric molecules (Cu₂Cl₂) were also observed alongside the trimers and tetramers. rsc.org

The stability of these oligomers has also been a subject of computational investigation. Theoretical calculations have been performed for (CuCl)n clusters up to n=12, providing insights into their geometric structures. rsc.org Furthermore, the superhalogen properties of CuCln clusters have been explored, revealing that for n ≥ 2, these clusters exhibit electron affinities larger than that of the chlorine atom, a characteristic of superhalogens. tue.nl

Table 1: Experimental Bond Lengths and Angles for this compound Oligomers in the Gas Phase

Temperature (K)OligomerBond Length (r(g)) (Å)Cu-Cl-Cu Bond Angle (°)
689Trimer (Cu₃Cl₃)2.166 ± 0.00873.9 ± 0.6
Tetramer (Cu₄Cl₄)2.141 ± 0.00888.0 ± 0.6
1333Dimer (Cu₂Cl₂)2.254 ± 0.01167.3 ± 1.1
Trimer (Cu₃Cl₃)2.180 ± 0.01174.4 ± 1.1
Tetramer (Cu₄Cl₄)2.155 ± 0.01183.6 ± 1.1

Density Functional Theory (DFT) Studies of this compound Complexes and Electronic Structures

Density Functional Theory (DFT) has been widely applied to study the electronic structure and properties of this compound and its complexes. These calculations provide valuable information on the distribution of electrons within the molecule and how this influences its chemical behavior.

DFT studies have been used to investigate the electronic properties of both bulk CuCl and its surfaces. For instance, first-principle DFT calculations have been employed to analyze the structure of the CuCl₂(100) surface, although this pertains to the cupric state. researchgate.net For this compound, DFT has been used to predict that a hexagonal monolayer of CuCl is a promising material for semiconductor-based applications. researchgate.net The electronic structure, including the density of states (DOS), has been calculated for bulk CuCl, revealing the contributions of copper and chlorine atomic orbitals to the valence and conduction bands. researchgate.net

The electronic spectra of copper(II) chloride complexes in solution have also been simulated using DFT and time-dependent DFT (TD-DFT), providing insights into their structure and stability. nih.gov While these studies focus on Cu(II), the methodologies are applicable to cuprous complexes as well. DFT calculations on copper(II) complexes with various ligands have been used to predict their geometries and analyze atomic charges and spin densities using Natural Bond Orbital (NBO) analysis. aip.org

DFT has also been employed to study the interaction of copper(II) halides with other molecules, such as carbohydrates, to evaluate the stability and bond strength of the resulting complexes. rsc.org These studies utilize concepts like HOMO-LUMO energy gaps to understand the reactivity of the complexes. rsc.org

Molecular Dynamics Simulations and Reactive Force Field Development for Aqueous Copper Chloride Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in aqueous environments, providing insights into solvation structures and dynamics. To make these simulations computationally feasible, particularly for large systems, reactive force fields like ReaxFF have been developed.

A ReaxFF reactive force field has been specifically developed for aqueous copper chloride systems. nih.gov This force field was trained against a large set of DFT-derived energies for various copper-chloride and copper-chloride-water clusters. nih.gov The development of this force field allows for reliable and computationally inexpensive simulations of aqueous-phase copper chemistry, which is complicated by factors such as strong polarization, charge transfer effects, and multiple oxidation states. nih.gov The resulting force field has been validated by performing MD simulations on chloride/water and copper-chloride/water systems, with the structural properties showing good agreement with experimental and previous computational studies. nih.gov

First-principles MD and Monte Carlo (MC) simulations have also been used to investigate the hydration of the CuCl complex in high-temperature water vapor. derpharmachemica.com These simulations revealed the formation of a stable, nearly linear H₂O-Cu-Cl structure. derpharmachemica.com The study also highlighted that the surrounding water molecules form a dynamic and loose network rather than a well-defined second solvation shell. derpharmachemica.com These simulations provide a detailed picture of the initial stages of solvation of this compound.

Ab initio molecular dynamics simulations have also been employed to explore the complexation of copper(I) with chloride and bisulfide in hydrothermal fluids, revealing the formation of various aqueous species. researchgate.net

Electronic Structure Analysis of this compound and its Derivatives

The electronic structure of this compound determines its optical and electrical properties. Theoretical analyses have been crucial in understanding the arrangement of electron energy levels in this compound.

This compound is a direct band gap semiconductor. nanobioletters.com Self-consistent energy band structure calculations using ab initio methods have confirmed this, contrary to earlier speculations of an indirect gap. nanobioletters.com The calculated direct band gap is reported to be around 5.1 eV. nih.gov The highest valence band of CuCl is primarily of copper 3d orbital character, with the second valence band having significant chlorine 3p orbital character. nanobioletters.com

The electronic structure of CuCl has been compared with other copper halides like CuBr and CuI, as well as with isoelectronic compounds, to understand systematic trends in their properties. nanobioletters.com X-ray photoelectron and absorption spectroscopy, combined with theoretical calculations, have provided detailed information on the energy distribution of occupied and unoccupied electronic states. researchgate.net These studies have shown a fundamental similarity in the valence and conduction band structures of copper halides, with differences arising from the varying degrees of hybridization between Cu 3d, 4s and the respective halogen np valence states. researchgate.net

The influence of pressure on the electronic structure of CuCl has also been investigated computationally. nih.gov These studies have shown that pressure alters the lattice constants, which in turn affects the band structure. The role of impurities, such as oxygen, on the electronic properties has also been a subject of theoretical investigation, suggesting that defects can significantly influence the material's conductivity. nih.gov

Molecular Modeling and Docking Studies of Copper Chloride Complexes

Molecular modeling and docking are computational techniques primarily used to study the interaction of molecules with biological targets, such as proteins and DNA. While a significant portion of research in this area focuses on the biological activities of copper(II) complexes, the methodologies are also applicable to understanding the interactions of this compound complexes.

Molecular docking studies have been conducted on copper chloride coordination compounds with various organic ligands to investigate their binding with DNA. rsc.org These studies reveal the modes of interaction, which can include π-π stacking, van der Waals forces, hydrophobic interactions, and hydrogen bonds. rsc.org The binding energies calculated from these simulations provide a measure of the affinity of the complex for the biological target. rsc.org

While many studies focus on the antiproliferative activities of copper(II) complexes, the fundamental principles of molecular modeling can be applied to this compound complexes to understand their coordination chemistry and potential interactions. For example, molecular orbital calculations have been performed on various copper-chloride complexes, including tetrahedral CuCl₄²⁻ and octahedral CuCl₆⁴⁻, to understand the splitting of copper's d-orbitals and the nature of the covalent bonding in these species. nih.gov

Ab initio molecular dynamics simulations have also provided insights into the geometry and coordination of CuCl complexes in the vapor phase and in aqueous solutions, which is a foundational aspect of molecular modeling. frontiersin.orgnih.gov These studies help in understanding the stable conformations of this compound complexes with ligands like water, which is essential for any subsequent docking studies. frontiersin.org

Catalytic Applications of Cuprous Chloride in Organic Synthesis

Cuprous Chloride in Classical Organic Reactions

The Gatterman-Koch reaction is a classic method for the formylation of aromatic compounds to produce aromatic aldehydes. collegedunia.compw.live In this reaction, a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) is used to introduce a formyl group (-CHO) onto an aromatic ring in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). collegedunia.comtestbook.com

This compound often serves as a crucial co-catalyst in this process. collegedunia.combyjus.comscienceinfo.com Its primary function is to act as a "carrier" for carbon monoxide. scienceinfo.com It achieves this by coordinating with CO, thereby increasing its local concentration and facilitating the formation of the reactive electrophilic species, the formyl cation ([HCO]⁺). scienceinfo.comslideshare.net This intermediate is generated from the reaction of CO and HCl, assisted by the Lewis acid and the this compound co-catalyst. byjus.comslideshare.net The formyl cation then attacks the aromatic ring in an electrophilic aromatic substitution reaction, leading to the formation of the corresponding aryl aldehyde. byjus.com The use of this compound is particularly important when the reaction is carried out at atmospheric pressure or when less reactive Lewis acids like zinc chloride are employed. collegedunia.comscienceinfo.com However, the Gatterman-Koch reaction is generally not applicable to phenol (B47542) and phenolic ether substrates. collegedunia.combyjus.com

This compound is a key catalyst in the dimerization of acetylene (B1199291) to produce vinylacetylene. chemicalbook.comwikipedia.org This process is historically significant as vinylacetylene was an important intermediate in the production of chloroprene, the monomer for neoprene rubber. wikipedia.orgpatsnap.com The reaction is typically carried out in an aqueous solution of this compound and a co-solvent like ammonium (B1175870) chloride or potassium chloride, a system known as the Nieuwland catalyst. chemicalbook.compatsnap.com

The role of the co-solvent is to form complex ions with this compound, such as [CuCl₂]⁻, [Cu₂Cl₃]⁻, and [Cu₃Cl₄]⁻, which are the catalytically active species. chemicalbook.com These complexes promote the dissolution of this compound in the aqueous medium. chemicalbook.com The reaction mechanism is thought to involve the formation of a copper(I) acetylide intermediate. The dimerization proceeds to yield vinylacetylene, though side products like divinylacetylene, vinyl chloride, and acetaldehyde (B116499) can also be formed. chemicalbook.com The reaction conditions, including temperature, acetylene pressure, and acidity, must be carefully controlled to maximize the yield of vinylacetylene and minimize side reactions. chemicalbook.com While aqueous systems are common, dimerization can also be performed in non-aqueous phases to reduce hydration-related byproducts. chemicalbook.com Studies on gas-solid phase acetylene dimerization using a CuCl/activated carbon catalyst have shown that Cu⁺ is the active center for the reaction. acs.orgnih.gov

The Sandmeyer reaction is a fundamental transformation in organic synthesis that allows for the conversion of an aromatic amino group into a wide variety of substituents via an aryl diazonium salt intermediate. lscollege.ac.inwikipedia.orgbyjus.com this compound is a classic and widely used catalyst in this reaction, particularly for the synthesis of aryl chlorides. lscollege.ac.inwikipedia.orgmasterorganicchemistry.com

The reaction begins with the diazotization of a primary aromatic amine, typically with sodium nitrite (B80452) in the presence of a strong acid like HCl, to form the corresponding aryl diazonium salt. masterorganicchemistry.comgeeksforgeeks.org In the presence of this compound, the diazonium group is replaced by a chlorine atom. lscollege.ac.inmasterorganicchemistry.com

The mechanism of the Sandmeyer reaction is believed to proceed through a single-electron transfer from the copper(I) catalyst to the diazonium salt. lscollege.ac.inbyjus.comquora.com This transfer generates an aryl radical, with the loss of nitrogen gas, and a copper(II) species. lscollege.ac.inbyjus.comgeeksforgeeks.org The aryl radical then reacts with the chloride ion from the copper(II) halide to form the final aryl chloride product, regenerating the copper(I) catalyst in the process. lscollege.ac.inbyjus.com The detection of biaryl byproducts provides support for this radical-nucleophilic aromatic substitution (SRNAr) mechanism. lscollege.ac.inwikipedia.org

Beyond chlorination, other copper(I) salts are used for different transformations; for instance, cuprous bromide (CuBr) is used for bromination and cuprous cyanide (CuCN) for cyanation. wikipedia.orgquora.com

Cross-Coupling and Functionalization Reactions Catalyzed by this compound

This compound catalyzes C-N bond insertion reactions, which are powerful methods for forming carbon-nitrogen bonds, a common feature in many biologically active molecules and functional materials. shareok.orgkaust.edu.sa These reactions often involve the generation of a copper-nitrene or copper-carbene intermediate.

In the context of reactions with diazo compounds, this compound is used to generate active copper carbene species. nih.govecnu.edu.cn Theoretical studies suggest that the dimeric form of CuCl reacts with aryldiazoacetate to form a stable bimetallic carbene species through insertion into the C-N bond. nih.govecnu.edu.cn These copper carbene intermediates are highly reactive and can participate in various subsequent transformations, including C-H bond functionalization and cyclization reactions. ecnu.edu.cn

Furthermore, copper-catalyzed C-H amination reactions proceed via the formation of copper-nitrene intermediates. shareok.orgresearchgate.net These electrophilic nitrene species can insert into C-H bonds to form new C-N bonds. shareok.org For example, the reaction of a hydrocarbon with a copper-imido (nitrene) complex can lead to the amination of benzylic and aliphatic C-H bonds. shareok.org The mechanism can be stepwise, involving hydrogen atom abstraction, or concerted. shareok.orgrsc.org Dioxazolones have also been used as electrophilic amide sources in copper-catalyzed C-N bond formation, where a copper nitrenoid intermediate is proposed to undergo insertion into a copper-carbon bond. beilstein-journals.org

This compound is utilized as a catalyst in the borylacylation of activated alkenes, a three-component reaction that simultaneously introduces a boron functional group and an acyl group across a double bond. acs.orgnih.govnih.gov This transformation is synthetically valuable as the resulting β-borylated ketones are versatile intermediates, with the boron moiety being convertible to various other functional groups and the carbonyl group being a ubiquitous feature in organic molecules. acs.orgnih.gov

The reaction typically involves an activated alkene (such as a vinyl arene), an acyl chloride, and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govmdpi.comresearchgate.net The proposed catalytic cycle begins with the formation of a copper-boryl species (LCu-Bpin). mdpi.comthieme-connect.com This species then undergoes a borylcupration step with the alkene, adding the copper and boron moieties across the double bond to form an alkyl-copper intermediate. nih.govresearchgate.netmdpi.com This intermediate is then trapped by the acyl chloride electrophile, leading to the formation of the final borylacylated product and regeneration of the copper catalyst. nih.govresearchgate.net The reaction is often rapid, proceeding at room temperature with low catalyst loadings. acs.orgnih.govresearchgate.net For certain substrates, such as vinyl arenes, this method can be rendered enantioselective by using chiral ligands. acs.orgnih.gov

Aerobic Oxidative Reactions of Primary Aromatic Amines

This compound, in conjunction with air as an oxidant, serves as an effective catalytic system for the oxidation of primary aromatic amines. researchgate.net This method is notable for its simplicity and the high yields of the resulting products, which can be easily isolated. researchgate.net The nature of the product, whether it be azo derivatives, anils, or quinone anils, is influenced by the specific reaction conditions and the structure of the starting amine. researchgate.net

Hydrosilylation Catalysis with N-Heterocyclic Carbene (NHC)-Cu Complexes

N-Heterocyclic carbene (NHC)-copper complexes have emerged as highly efficient catalysts for the hydrosilylation of carbonyl compounds, a transformation that produces silyl (B83357) ethers. beilstein-journals.orgbeilstein-journals.org The combination of this compound with an N-heterocyclic carbene precursor salt provides a potent catalytic system for the reduction of even hindered and functionalized ketones. nih.gov

Pioneering work in this area demonstrated that the complex [(IPr)CuCl] (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a particularly effective catalyst for the hydrosilylation of ketones. beilstein-journals.orgsigmaaldrich.com The modularity of the NHC ligands allows for fine-tuning of the catalyst's electronic and steric properties. sigmaaldrich.com The catalytic activity is influenced not only by the structure of the NHC ligand but also by the counter-anion associated with the copper complex. beilstein-journals.orgbeilstein-journals.org

Further research has led to the development of polymer-supported NHC-copper(I) chloride complexes, such as CMP-NHC-CuCl. rsc.org This heterogeneous catalyst has proven effective in the hydrosilylation of terminal alkynes, affording (β,β)-(E)-vinyldisiloxane with high stereoselectivity. A key advantage of this supported catalyst is its reusability, maintaining its catalytic activity for multiple cycles without significant loss. rsc.org

Carbonylative Silylation of Alkyl Halides

This compound, as part of an N-heterocyclic carbene (NHC) complex, is instrumental in the carbonylative silylation of unactivated alkyl halides, providing an efficient route to valuable acylsilanes. beilstein-journals.orgorganic-chemistry.org This reaction utilizes the commercially available IPrCuCl complex as a catalyst to couple alkyl halides with a silicon nucleophile, such as PhMe₂Si-Bpin, under a carbon monoxide atmosphere. beilstein-journals.orgresearchgate.net

This method is notable for its mild reaction conditions and broad substrate scope, tolerating a variety of functional groups and being applicable to primary, secondary, and tertiary alkyl halides. organic-chemistry.orgnih.gov The practical utility of this copper-catalyzed approach has been shown in the synthesis of acylsilanes with different silyl groups and in the one-pot, in-situ reduction of the acylsilane product to the corresponding α-hydroxysilane. nih.govacs.org

Mechanistic investigations suggest that the reaction proceeds through a radical pathway. organic-chemistry.orgnih.gov A silyl-copper intermediate is believed to activate the alkyl halide via a single-electron transfer, generating an alkyl radical. beilstein-journals.orgorganic-chemistry.org This radical then undergoes carbonylation and subsequent steps to form the final acylsilane product. organic-chemistry.org It has been noted that the cleavage of the carbon-halogen bond is not the rate-determining step in this process. nih.govacs.org

This compound in Multicomponent Synthesis of Heterocycles

This compound is a versatile and widely used catalyst in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic compounds. rsc.org Its low cost, low toxicity, and natural abundance make it an attractive alternative to more expensive noble metals like palladium. rsc.org MCRs are highly valued for their efficiency, atom economy, and ability to construct multiple chemical bonds in a single operation, which is particularly useful in drug discovery and materials science. rsc.org

A prominent example of CuCl's application is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction," to form 1,2,3-triazoles. mdpi.com NHC-copper(I) chloride complexes have been specifically developed and utilized as highly efficient catalysts for the three-component reaction between benzyl (B1604629) chlorides, terminal alkynes, and sodium azide (B81097), even in water at room temperature. researchgate.netrsc.org These catalysts are often easy to prepare, reusable, and effective at low loadings for a wide range of substrates. researchgate.netrsc.org

Beyond triazoles, this compound is used in the synthesis of other heterocycles. For instance, in combination with a palladium catalyst, CuI (generated in situ or used directly, with CuCl often being a precursor or alternative) catalyzes the Sonogashira coupling of acid chlorides and terminal alkynes to form ynones. These intermediates can then undergo a subsequent one-pot cyclocondensation with hydrazines to produce a diverse range of pyrazoles. mdpi.com

The following table summarizes selected multicomponent reactions catalyzed by copper systems, including those involving this compound.

HeterocycleReactantsCopper SourceKey Features
1,2,3-Triazoles Benzyl chlorides, Alkynes, Sodium azide[Cu(NHC)Cl]Three-component "click" reaction; High efficiency in water. researchgate.netrsc.org
Pyrazoles Acid chlorides, Terminal alkynes, HydrazinesPd-catalyst with CuI co-catalystConsecutive one-pot alkynylation-cyclocondensation. mdpi.com
2-Amino-3-cyanopyridines Aldehydes, Malononitrile (B47326), Acetophenone, Ammonium acetateCu@imineZCMNPs (prepared from CuCl₂)One-pot, solvent-free synthesis. rsc.org
1,4-disubstituted 1,2,3-triazoles Aromatic azides, Propargyl bromide, AminesPVC–EDA–Cu(II) (prepared from CuCl₂·2H₂O)Heterogeneous catalyst for click reaction. researchgate.net

Photoredox Catalysis and Dual Catalytic Systems Involving this compound

Copper complexes, including those derived from this compound, are effective photocatalysts in organic synthesis, driven by visible light. beilstein-journals.orgresearchgate.net These systems offer a cost-effective and sustainable alternative to precious metal catalysts like ruthenium and iridium. researchgate.net The photocatalytic mechanisms of copper can involve both Cu(I) and Cu(II) species, which engage in distinct photoredox pathways. beilstein-journals.org

In a typical Cu(I) photocatalytic cycle, the Cu(I) complex is excited by visible light. The excited state species, [Cu(I)]*, is a potent reducing agent that can engage in a single-electron transfer (SET) with a substrate. For example, in a visible-light-mediated aerobic oxidative coupling of phenols and alkynes using CuCl, computational studies suggest that a PhCCCu(I) intermediate, formed thermally, undergoes an S1→T1 intersystem crossing. researchgate.netacs.org The resulting triplet state transfers an electron to molecular oxygen to generate a PhCCCu(II) cation, which then drives the subsequent bond-forming reactions. researchgate.netacs.org

Cu(II) complexes can also initiate photoredox catalysis, often through processes like ligand-to-metal charge transfer (LMCT) or light-accelerated homolysis, which generates a Cu(I) species and a radical intermediate that propels the reaction forward. beilstein-journals.org For example, the vicinal dichlorination of alkenes can be achieved using CuCl₂ under visible light, a process that proceeds via an LMCT mechanism. researchgate.net

The following table outlines key mechanistic steps in visible-light-mediated copper photoredox catalysis.

Catalyst StateExcitation/ReactionResulting SpeciesSubsequent ProcessExample Reaction
Cu(I) Complex Visible Light ExcitationExcited State [Cu(I)]Single-Electron Transfer (SET) to substrateArylation of azole C-H bonds beilstein-journals.org
Cu(I) Phenylacetylide S1→T1 Intersystem CrossingTriplet State [PhCCCu(I)]SET to O₂Oxidative coupling of phenols and alkynes researchgate.netacs.org
Cu(II) Complex Visible Light IrradiationCu(I) + Radical IntermediateRadical initiates organic transformationLight-accelerated homolysis pathways beilstein-journals.org
[Cu(dap)₂]Cl Visible Light ExcitationExcited State [Cu(dap)₂]Cl*SET to triflyl chlorideTrifluoromethylation of alkenes beilstein-journals.org

Ligand-to-metal charge transfer (LMCT) is a powerful mechanism in photoredox catalysis that utilizes simple, high-valent metal salts like copper(II) chloride (CuCl₂). rsc.org Upon irradiation with light, an electron is transferred from a ligand-based orbital (in this case, from a chloride ligand) to an empty metal-centered orbital of the Cu(II) center. rsc.orgresearchgate.net This process results in the simultaneous reduction of the metal (Cu(II) to Cu(I)) and the generation of a highly reactive ligand radical (a chlorine radical, Cl•). organic-chemistry.orgrsc.org

This photoinduced generation of a chlorine radical is the cornerstone of LMCT catalysis with copper chloride. The chlorine radical is a potent hydrogen atom transfer (HAT) reagent, capable of abstracting hydrogen atoms from even strong, unactivated C(sp³)–H bonds in various feedstock chemicals. organic-chemistry.orgnih.govnih.gov The resulting alkyl radical can then participate in a variety of coupling reactions.

A key example is the coupling of unactivated C(sp³)–H bonds with electron-deficient olefins, catalyzed by CuCl₂ under visible light. nih.gov The proposed mechanism involves the following key steps:

Formation of a photoactive chlorocuprate species, such as [CuCl₃]⁻, from CuCl₂ and a chloride source. organic-chemistry.orgnih.gov

Irradiation enables LMCT, generating a chlorine radical and a Cu(I) species (CuCl₂⁻). nih.gov

The chlorine radical abstracts a hydrogen atom from an alkane, forming an alkyl radical and HCl. nih.gov

The alkyl radical adds to an electron-deficient olefin. nih.gov

The newly formed radical recombines with the CuCl₂⁻ species, leading to a stable Cu(II)-enolate, which, after protodemetalation, yields the final product and regenerates the active copper species. organic-chemistry.orgnih.gov

This strategy has also been applied to the dichlorination of alkenes, where irradiation of CuCl₂ leads to the formation of CuCl and a chlorine radical, which initiates the addition across the double bond. rsc.org The LMCT process offers an operationally simple and atom-economical method for generating highly reactive radicals from an inexpensive and abundant copper salt. nih.gov

Photoinduced Homolysis of Copper(II)-Chloride Complexes for Radical Generation

The generation of radicals through light-induced homolysis (LIH) of copper(II) complexes has emerged as a significant strategy in photocatalysis. rsc.org Specifically, copper(II)-chloride complexes can undergo homolytic cleavage upon irradiation to produce a chlorine radical and a copper(I) species. This process is initiated by a ligand-to-metal charge transfer (LMCT) transition. rsc.org

In 1962, Kochi first reported the reversible homolysis of cupric chloride (CuCl₂) into this compound (CuCl) and a chlorine radical under irradiation. rsc.org More recent studies have shown that in solvents like acetonitrile, the anionic complex [CuII(MeCN)Cl₃]⁻ is formed and undergoes reversible photolysis at a much higher rate. rsc.org The generated chlorine radicals are highly reactive and can participate in various synthetic transformations. For instance, they can act as excellent hydrogen atom transfer (HAT) reagents or add to carbon-carbon double bonds. rsc.org

The concept of LIH provides an alternative pathway to generate radicals using earth-abundant copper, differing from mechanisms that rely on the weaker oxidizing potential of Cu(II) for outer-sphere single electron transfer (SET). rsc.org This method has been applied to generate radicals from not only halides but also carboxylates, azides, and amines bound to a Cu(II) center. nih.gov For example, blue light irradiation (427 or 470 nm) of complexes like [Cu(dmp)₂Cl]⁺ can induce Cu-Cl homolytic bond cleavage in under 100 femtoseconds, a process corresponding to a Cl → Cu(II) LMCT transition. osti.gov This unmasks a Cu(I) species and a chlorine atom, which can then initiate catalytic cycles. osti.gov

Decarboxylative Alkynylation with Copper Photoredox Catalysis

Copper photoredox catalysis has enabled the development of decarboxylative alkynylation methods, providing a route to substituted alkynes from readily available carboxylic acids. rsc.org This approach often utilizes redox-active esters (RAEs) as alkyl radical precursors. rsc.org In a typical system, a combination of this compound (CuCl) and copper(II) acetylacetonate (B107027) (Cu(acac)₂) is used as the catalytic system. rsc.org

The proposed mechanism involves several key steps. rsc.orgjscimedcentral.com Initially, a Cu(I) complex is formed in the presence of a base, which then reacts with a terminal alkyne to generate a photosensitive copper(I) acetylide. rsc.orgjscimedcentral.com Photoexcitation of this copper acetylide facilitates a single electron transfer (SET) process with the redox-active ester, leading to the formation of a Cu(II)-acetylide and a radical anion of the RAE. rsc.orgjscimedcentral.com Subsequent decarboxylative fragmentation of the radical anion produces an alkyl radical. rsc.orgjscimedcentral.com This alkyl radical can then couple with the copper acetylide, ultimately yielding the desired alkynylated product. jscimedcentral.com The use of ligands such as triethylamine (B128534) (NEt₃) and acetylacetonate has been shown to be crucial for the catalytic cycle. rsc.org This method avoids the need for more expensive noble metal photocatalysts and has been successfully applied to a broad range of alkynes and carboxylic acid derivatives. rsc.org

Alkene/Alkyne and Organic Halide Functionalization

This compound is a key catalyst in a variety of reactions that functionalize alkenes, alkynes, and organic halides. These transformations often proceed through radical intermediates or organocopper species, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Alkene Functionalization:

This compound, often in conjunction with other copper salts or ligands, catalyzes the addition of various functionalities across double bonds. For instance, copper-catalyzed borylacylation of activated alkenes with acid chlorides has been developed. nih.gov This reaction proceeds via borylcupration of the alkene to form an alkyl-copper intermediate, which is then trapped by the acid chloride. nih.gov Similarly, CuCl has been used in the regioselective borylation of spirocyclobutenes, where the regioselectivity is controlled by the choice of ligand. mdpi.com Furthermore, a copper-catalyzed carbochlorination of alkenes with aryl malononitriles has been reported, which proceeds through the addition of a malononitrile radical to the alkene, followed by interception of the resulting carbon radical by a chloride source. nih.gov

Alkyne Functionalization:

This compound is effective in catalyzing reactions of alkynes. It has been used in the arylative rearrangement of propargylic alcohols with diaryliodonium salts to synthesize α-aryl ketones. rsc.org In a different transformation, CuCl, in combination with an ionic liquid, catalyzes the cyclization of alkyne-1,2-diols with carbon dioxide to produce keto-functionalized cyclic carbonates. mdpi.com This represents the first reported Cu(I)-catalyzed system for this specific cyclization. mdpi.com Additionally, CuCl has been employed in the 2,5-boryl or silyl-cupration of allenynes, providing an efficient route to substituted 1,3,4-trien-2-yl boronates or silanes. rsc.org

Organic Halide Functionalization:

This compound is also instrumental in the functionalization of organic halides. It can catalyze the homocoupling of both benzyl halides and aryl halides in the presence of samarium metal. researchgate.net A combination of CuCl, triethyl phosphite, and tetrabutylammonium (B224687) iodide serves as an efficient catalytic system for the cross-coupling of arylmagnesium halides with benzylic phosphates to form functionalized diarylmethanes. organic-chemistry.org In the realm of photoredox catalysis, N-heterocyclic carbene-CuCl complexes catalyze the carbonylative silylation of unactivated alkyl halides. beilstein-journals.org Furthermore, CuCl catalyzes the chlorination of arylboronic acids, a transformation that is particularly useful for electron-deficient substrates. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Insights

The catalytic cycle is generally initiated by the reaction of a terminal alkyne with a Cu(I) species, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate, or by using a Cu(I) salt like this compound directly. nih.govbeilstein-journals.org This leads to the formation of a copper(I) acetylide.

Early mechanistic proposals, supported by density functional theory (DFT) studies, suggested a stepwise mechanism involving a monomeric copper(I) acetylide complex. mdpi.com However, more recent research, including both experimental and computational studies, indicates that dicopper species may be more active than their monomeric counterparts and could be the actual catalytically active species. acs.org

The currently accepted mechanism, particularly in the presence of supporting ligands, often involves the following key steps:

Formation of a Copper Acetylide: A terminal alkyne reacts with one or more Cu(I) centers to form a copper acetylide complex. This may involve a dimeric or polynuclear copper structure.

Coordination of the Azide: The organic azide coordinates to one of the copper centers in the acetylide complex.

Cycloaddition: The coordinated azide undergoes a cycloaddition reaction with the alkyne. This step is believed to be the rate-determining step. The involvement of a second copper atom is thought to lower the activation barrier for this step.

Product Release: The resulting copper triazolide intermediate undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper catalyst, closing the catalytic cycle. acs.org

The presence of ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or l-histidine, can stabilize the Cu(I) oxidation state and accelerate the reaction. beilstein-journals.orgmdpi.com The exact nuclearity and structure of the catalytically active copper acetylide complexes can vary depending on the reaction conditions, including the solvent, ligands, and the nature of the alkyne and azide substrates. nih.gov

This compound as a Catalyst in Direct Synthesis of Alkoxysilanes

The direct synthesis of alkoxysilanes from silicon and an alcohol is an industrially important process, and this compound (CuCl) is a commonly used catalyst. cip.com.cn This method provides a more direct route to compounds like trimethoxysilane (B1233946) (M3) and tetraethoxysilane compared to traditional methods involving organochlorosilanes. rsc.org

The catalytic activity of CuCl in this process is attributed to its ability to form active copper-silicon (Cu-Si) alloy phases upon interaction with silicon powder at elevated temperatures. cip.com.cnmdpi.comencyclopedia.pub The mechanism of active site formation is generally understood to involve the following:

Reduction and Alloying: At high temperatures, typically during a pretreatment or activation step, CuCl reacts with silicon to form active phases such as Cu₃Si and Cu₁₅Si₄. cip.com.cnmdpi.com This process simultaneously involves the reduction of Cu(I) to Cu(0) and the formation of the intermetallic compounds. mdpi.comencyclopedia.pub

Catalytic Reaction: These Cu-Si alloys are the active sites for the reaction between silicon and the alcohol. The reaction of silicon with methanol, for instance, is catalyzed by these species to produce trimethoxysilane. rsc.org

The selectivity of the reaction towards different alkoxysilanes can be influenced by several factors:

Catalyst Pretreatment Temperature: The temperature at which the CuCl/Si mixture is pretreated significantly affects the formation of different Cu-Si phases and, consequently, the product selectivity. For example, pretreatment at lower temperatures (e.g., 240–300 °C) can favor the formation of triethoxysilane (B36694), while higher temperatures can lead to increased selectivity for tetraethoxysilane. mdpi.comencyclopedia.pub It has been suggested that a Cu-Si-Cl species might be the active site for trialkoxysilane formation, whereas metallic copper crystallites are active for tetraalkoxysilane formation. mdpi.comencyclopedia.pub

Catalyst Loading and Particle Size: The amount of CuCl catalyst and its particle size also play a role. A higher surface area of the CuCl powder has been shown to enhance catalytic activity. mdpi.comencyclopedia.pubresearchgate.net

Coordination Chemistry and Complex Formation of Cuprous Chloride

Formation of Organocopper Compounds from Cuprous Chloride

This compound is a key precursor in the synthesis of organocopper compounds, which are significant reagents in organic synthesis. These compounds are typically formed through the reaction of CuCl with organometallic reagents, such as organolithium or Grignard reagents. A prominent class of organocopper compounds derived from this compound are Gilman reagents, which are lithium diorganocuprates with the general formula R₂CuLi. For instance, lithium dimethylcuprate is synthesized from the reaction of two equivalents of methyllithium (B1224462) with one equivalent of this compound in an ethereal solvent.

These organocuprate reagents are highly valuable in organic chemistry for their ability to perform conjugate additions to α,β-unsaturated carbonyl compounds and for cross-coupling reactions to form new carbon-carbon bonds. The structure of these reagents can be complex; for example, lithium dimethylcuprate exists as a dimer in diethyl ether, forming an eight-membered ring. wikipedia.org

This compound Complexes with Carbon Monoxide and Olefins

This compound has a well-known affinity for carbon monoxide (CO), forming complexes where CO binds to the copper(I) center. wikipedia.orgwikipedia.org A representative example is carbonylcopper(I) chloride, CuCl(CO), which exists as a coordination polymer. In this structure, the copper centers are typically tetrahedral, linked by triply bridging chloride ligands. wikipedia.org Unlike classic metal carbonyls, the π-backbonding from the copper d-orbitals to the CO π* orbitals is not particularly strong in these compounds. wikipedia.org

More complex polymeric structures can be synthesized by introducing other ligands. For example, reacting methanolic solutions of CuCl with bridging diamine ligands under a carbon monoxide atmosphere produces polymeric complexes with the general formula [(CuCl)₂(CO)₂(biL)], where biL can be ligands like diazabicyclo[2.2.2]octane (DABCO) or piperazine. wm.eduwm.edu X-ray crystallography of these complexes reveals rhomboid OC–Cu(μ-Cl)₂Cu–CO units that are linked together by the diamine ligands. wm.eduwm.edu The carbonyl ligands in these structures are labile and can be lost upon dissolution in a coordinating solvent. wm.edu

The table below summarizes key structural parameters for some of these polymeric carbonyl complexes. wm.edu

ComplexCu-C Bond Length (Å)C≡O Bond Length (Å)Cu-C-O Angle (°)
[(CuCl)₂(CO)₂(DABCO)]1.811(5)1.108(5)177.4(5)
[(CuCl)₂(CO)₂(Pip)]1.819(3)1.120(4)178.5(3)
[(CuCl)₂(CO)₂(DMP)]1.828(4)1.126(5)175.8(4)

Data sourced from Wiles and Pike (2006). wm.edu

Copper(I) salts, including this compound, form complexes with olefins (alkenes), though the binding is generally weak. wikipedia.org This interaction is fundamental to certain biological processes, such as the role of ethylene (B1197577) as a plant hormone, where it binds to copper(I) centers in proteins. wikipedia.org The formation of these complexes is also utilized in industrial applications like light olefin/paraffin separation. nju.edu.cn

The bonding between the copper(I) ion and the olefin is best described by the Dewar-Chatt-Duncanson model, involving a d-π interaction. researchgate.net This consists of a σ-donation from the filled π-orbital of the alkene to an empty orbital on the copper(I) ion, and a π-back-donation from a filled d-orbital of the copper(I) ion into the empty π*-antibonding orbital of the alkene.

Stable olefin complexes of CuCl can be prepared, particularly with dienes like 1,5-cyclooctadiene (B75094) (COD). wikipedia.org The reduction of copper(II) chloride by sulfur dioxide in an alcohol solution in the presence of an alkene is a common method for synthesizing these complexes. wikipedia.org Highly stable three-dimensional copper(I)-olefin dimeric structures have also been synthesized using pyridylacrylic acid ligands, where hydrogen bonds and chloride bridges play a crucial role in stabilizing the supramolecular network. nju.edu.cn

This compound Coordination with Nitrogen-Containing Ligands

This compound readily forms complexes with ammonia (B1221849). An ammoniacal solution of this compound is known for its ability to absorb carbon monoxide. doubtnut.com In this process, carbon monoxide acts as a Lewis base, donating its lone pair of electrons to form a soluble complex, often represented as [Cu(CO)(NH₃)]⁺Cl⁻. doubtnut.com This reaction has been historically significant for gas analysis and purification processes. wikipedia.org The formation of the ammoniacal CuCl complex is also a key step in creating other coordination compounds, such as the explosive copper(I) acetylide, which precipitates when acetylene (B1199291) gas is passed through the solution. wikipedia.org

This compound and its cupric counterpart coordinate with a wide variety of nitrogen-containing heterocyclic ligands, including Schiff bases and triazoles, to form structurally diverse complexes.

Triazole Complexes: Triazoles are five-membered rings containing three nitrogen atoms and are excellent ligands for forming coordination polymers with copper ions. They can act as bridging ligands, linking multiple metal centers. While many stable complexes are formed with copper(II) chloride iucr.org, copper(I) also forms notable structures. A mixed-valence Cu(I)/Cu(II) chloride coordination polymer has been synthesized using 3,5-diamino-1,2,4-triazole (datrz). rsc.org In this complex, the non-magnetic Cu(I) ions are found in a one-dimensional anionic chain of [Cuᴵ₂Cl₄]²⁻, composed of edge-sharing CuCl₄ tetrahedra. rsc.org Simultaneously, the magnetic Cu(II) ions form a one-dimensional cationic structure with the protonated triazole ligand. rsc.org This illustrates the versatility of triazole ligands in coordinating with copper chloride in different oxidation states.

Schiff Base Complexes: Schiff bases, which contain a carbon-nitrogen double bond (azomethine or imine group), are versatile ligands that form stable complexes with many transition metals. The coordination typically occurs through the imine nitrogen and another donor atom, such as a phenolic oxygen. ijacskros.com While the coordination chemistry of copper-Schiff base complexes is extensive, the vast majority of characterized examples in the literature involve copper(II) (cupric) chloride rather than this compound. rsc.orgscielo.brnih.govrsc.org These Cu(II)-Schiff base complexes have been investigated for a wide range of applications. For example, dinuclear copper(II) complexes with tridentate Schiff bases have been synthesized and studied for their magnetic and fluorescent properties. nih.gov In a typical structure, two Cu(II) centers might be bridged by the phenolic oxygen of the Schiff base ligand and by chloride anions. nih.gov

Terpyridine Ligand Complexes with Copper Chloride

Terpyridine (terpy) and its derivatives are well-known tridentate ligands that readily form stable complexes with copper ions. Research into the interaction of substituted terpyridine ligands with copper(II) chloride (CuCl₂) has revealed the formation of fascinating dimeric structures.

A methodology for synthesizing these complexes involves the reaction of a methanolic solution of a substituted 2,2′:6′,2″-terpyridine (R-terpy) with a water-methanol mixture containing equimolar amounts of CuCl₂ and ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆). nih.govnih.gov This process yields green or greenish-blue precipitates which can be recrystallized from an acetonitrile-water solution to obtain single crystals suitable for X-ray diffraction analysis. nih.govnih.gov

X-ray crystallography studies have shown that these complexes often crystallize as dimeric units with the general formula [Cu₂Cl₂(R-terpy)₂]²⁺. nih.govnih.gov In these structures, each copper(II) ion is coordinated to three nitrogen atoms from a terpyridine ligand and two bridging chloride ions. nih.gov The chloride ions act as bridging ligands (μ-Cl), with one occupying a basal position and the other an apical position in the coordination sphere of the adjacent copper center. This arrangement results in a Cu(μ-Cl)₂Cu rhomboidal core. nih.gov

The geometry around each copper(II) center is best described as a distorted square pyramid. nih.govnih.gov The base of this pyramid is formed by the three nitrogen atoms of the terpyridine ligand and one of the bridging chloride ions, while the other bridging chloride ion occupies the axial (apical) position. nih.govnih.gov The Cu–N bond to the central pyridine (B92270) ring of the terpy ligand is typically shorter than the bonds to the peripheral pyridyl rings. nih.gov The intradimer Cu···Cu distances and the Cu–Cl–Cu bond angles within the rhomboidal core vary depending on the specific substituent on the terpyridine ligand. nih.gov For instance, in a series of complexes, the Cu···Cu distance was found to range from 3.4920(7) Å to 3.6864(7) Å. nih.gov

In solution, evidence from UV-vis spectroscopy suggests that the dimeric structure [Cu₂Cl₂(R-terpy)₂]²⁺ can dissociate. nih.govnih.gov This dissociation is followed by the coordination of a solvent molecule, leading to the formation of a mononuclear species such as [CuCl(solvent)(R-terpy)]⁺. nih.govnih.gov

In some instances, solvothermal synthesis methods have been employed. For example, the reaction of 4′-p-tolyl-2,2′:6′,2″-terpyridine (ttpy) with copper(II) chloride can yield a monomeric complex, [Cu(ttpy)Cl₂], where the Cu²⁺ ion is in a distorted square pyramidal geometry, ligated by one ttpy molecule and two chloride ions. nih.gov Under certain solvothermal conditions, a novel mixed-valent trinuclear complex, [Cu(ttpy)Cl₂]·[Cu(ttpy)Cl₃], has also been prepared, which contains both Cu(I) and Cu(II) centers. nih.gov

Table 1: Selected Structural Data for Dimeric Terpyridine-Copper(II) Chloride Complexes

Pyridyliminebenzoic Acid Complexes of Copper(II) Chloride

Copper(II) chloride forms a variety of complexes with Schiff base ligands derived from pyridylimine and aminobenzoic acids. A series of such complexes has been synthesized using pyridyliminebenzoic acids (HL) derived from o-, m-, and p-aminobenzoic acids. fishersci.cawikipedia.org These syntheses have yielded crystalline products with diverse structures, including molecular, dimeric, and polymeric forms. fishersci.cawikipedia.org

The structural outcome depends on the specific isomer of the aminobenzoic acid used and the reaction conditions. The resulting complexes showcase the versatile coordination capabilities of both the pyridylimine nitrogen atoms and the carboxylate group of the ligand, as well as the bridging potential of the chloride ions. fishersci.ca

The general findings from the study of these complexes are summarized below:

Molecular Complexes : For example, the complex Сu(HL1)Cl₂∙CH₃OH (where HL1 is derived from o-aminobenzoic acid) exists as a molecular structure. fishersci.cawikipedia.org

Dimeric Complexes : The reaction can also lead to dimeric structures, such as [Сu(L1)Cl]₂∙H₂O and [Сu(HL2)Cl₂]₂∙2DMF (where HL2 is from m-aminobenzoic acid), which are based on chloride bridges. fishersci.cawikipedia.org

Polymeric Structures : Polymeric chains, for instance [Cu(HL2)₂Cl]nCln·2nH₂O and [Cu(L3)Cl]n (where HL3 is from p-aminobenzoic acid), can form through chloride or carboxylate bridges. fishersci.cawikipedia.org

In these varied structures, the copper(II) atoms consistently adopt a square-pyramidal geometry, though the degree of distortion can vary. fishersci.cawikipedia.org

Table 2: Structural Diversity in Copper(II) Chloride Complexes with Pyridyliminebenzoic Acids

N-Heterocyclic Carbene (NHC)-Copper(I) Chloride Complexes

N-Heterocyclic carbenes (NHCs) have become prominent ligands in organometallic chemistry, and their complexes with copper(I) chloride are of significant interest. These complexes are typically synthesized by reacting an azolium salt (the NHC precursor) with a copper(I) source like this compound (CuCl) or cuprous oxide (Cu₂O). nih.govnih.govwikipedia.org

One facile method involves heating the azolium salt with Cu₂O in a suitable solvent. wikipedia.org Another common route is the treatment of the azolium salt with CuCl in the presence of a base. fishersci.be A particularly convenient method uses a weak base like potassium carbonate in acetone, which can be performed under air, highlighting the stability of the resulting complexes. nih.gov Continuous flow synthesis methods have also been developed, where a solution of the NHC precursor is passed through a packed bed of solid Cu₂O, allowing for the efficient and scalable production of NHC-Cu(I)Cl complexes. nih.govnih.govamericanelements.com

The resulting NHC-copper(I) chloride complexes, with the general formula (NHC)CuCl, typically feature a two-coordinate copper center with a linear geometry. fishersci.be For instance, in complexes where the NHC ligand incorporates a pyrene (B120774) chromophore, the C-Cu-Cl bond angle is nearly linear, at approximately 176°. fishersci.be The carbene-copper and copper-chloride bond distances are consistent with those found in other two-coordinate NHC-Cu(I) chloride compounds. fishersci.be

Table 3: Synthesis and Structural Features of NHC-Copper(I) Chloride Complexes

Solvent Effects on Copper-Chloride Complex Formation in Aqueous Solutions

The formation of copper-chloride complexes in aqueous solutions is not solely dependent on the concentrations of copper and chloride ions but is also significantly influenced by the solvent itself—water. nih.govnih.gov The solvent does not act merely as an inert medium but plays an active role in the complexation equilibria. nih.gov This is because water molecules compete with chloride ions for coordination sites on the Cu(II) ion. nih.gov

Spectroscopic studies, combining UV-vis and X-ray absorption techniques, have demonstrated that the extent of chloro-complex formation is strongly tied to water activity. nih.govnih.gov It has been established that in aqueous solution, a series of mononuclear species can exist, including [Cu(H₂O)₆]²⁺, [CuCl(H₂O)₅]⁺, [CuCl₂(H₂O)₄], [CuCl₃(H₂O)₃]⁻, and [CuCl₄(H₂O)₂]²⁻. nih.govacrospharmatech.com The formation of higher-order complexes (those with more chloride ligands) becomes significant only at very high chloride concentrations, which concurrently leads to a decrease in the activity of water. nih.gov

A key experimental finding illustrates the active role of the solvent: by holding the ratio of chloride to Cu(II) constant and lowering the water activity through the addition of a highly soluble salt like magnesium perchlorate (B79767) (Mg(ClO₄)₂), a shift in the complexation equilibrium is observed. nih.govnih.gov This decrease in water activity promotes the replacement of water molecules in the primary coordination sphere of the Cu(II) ion with chloride ions. nih.govnih.gov The resulting changes in the electronic and X-ray absorption spectra are similar to those observed when simply increasing the chloride ion concentration. nih.govnih.gov

This evidence underscores that a complete understanding of the stoichiometry and structure of copper-chloride complexes in concentrated aqueous solutions requires explicit consideration of the solvent's role. The competition between water and chloride ligands for the copper ion is a critical factor governing the nature of the species present in solution. nih.gov

Table 4: Species in Aqueous Copper(II)-Chloride System

Solid State Chemistry and Electrochemistry of Cuprous Chloride

Kinetics of Solid-State Reactions Involving Cuprous Chloride

The study of solid-state reactions involving this compound (CuCl) reveals complex kinetic behaviors influenced by factors such as temperature, reactant particle size, and the surrounding atmosphere.

One notable reaction is the chlorination of solid this compound to form cupric chloride (CuCl₂). The kinetics of this reaction with chlorine gas have been investigated in the temperature range of 75 to 130°C. rsc.org Initially, the reaction proceeds at a constant rate, suggesting that the product continuously recrystallizes, thereby exposing a fresh surface of this compound. rsc.org This phase is characterized by a zero or slightly negative apparent activation energy. rsc.org However, as the reaction progresses and a product layer of CuCl₂ builds up on the this compound crystallites, the rate becomes diffusion-controlled. rsc.org In this stage, the reaction follows a modified parabolic rate law, with a determined activation energy of 11.3 kcal/mol. rsc.org This value is consistent with defect migration within the cupric chloride product layer. rsc.org

Another extensively studied solid-state reaction is the interaction between zirconium (Zr) and this compound powders under vacuum. The kinetics of this reaction, studied between 250 and 330°C, are significantly affected by the mixing process, the ratio of the reactants, and the presence of a zirconium oxide (ZrO₂) film on the zirconium particles. researchgate.net The reaction mechanism is governed by nucleation and growth, with an apparent activation energy of 93 ± 3 kJ/mol. researchgate.net At these relatively low temperatures, the identified products are copper (Cu) and a copper-zirconium intermetallic compound (Cu₅Zr). researchgate.net The reaction is interpreted as an autocatalytic process where the liberated zirconium chloride (ZrCl₄) can sublime. researchgate.netresearchgate.net

The kinetics of solid-state reactions can also be influenced by the presence of other solid reactants. For instance, the reactions between mercury(II) chloride (HgCl₂) and copper(I) halides, including CuCl, have been studied. In the reaction with copper(I) iodide (CuI), it was found that HgCl₂ migrates over the surface of CuI, and the reaction proceeds via the counter-diffusion of Cu⁺ and Hg²⁺ ions. oup.com This reaction follows a parabolic rate law with an activation energy of 77.11 ± 3.84 kJ/mol. oup.com

Thermogravimetric analysis (TGA) has proven to be a useful technique for studying the kinetics of various gas-solid reactions involving chlorides, including those of copper. csic.es By employing both isothermal and non-isothermal conditions, key kinetic parameters can be determined, and the rate-controlling steps can be predicted based on the geometry of the reaction interface. csic.es

Interactive Data Table: Kinetic Parameters of Solid-State Reactions Involving this compound

ReactantsTemperature RangeRate Law/MechanismActivation EnergyNotes
CuCl + Cl₂75–130°CInitial: Constant Rate; Later: Parabolic Law11.3 kcal/mol (diffusion stage)Product recrystallization exposes fresh surface initially. rsc.org
Zr + CuCl250–330°CNucleation and Growth93 ± 3 kJ/molReactivity is sensitive to mixing and reactant ratio. researchgate.net
HgCl₂ + CuINot SpecifiedParabolic Rate Law77.11 ± 3.84 kJ/molReaction proceeds via counter-diffusion of cations. oup.com

Solid-State Electrochemistry of this compound for Sensor Applications

The solid-state electrochemistry of this compound is a key principle behind the development of sensitive and selective electrochemical sensors. acs.org This is particularly evident in the detection of glutathione (B108866) (GSH), a crucial biomolecule. acs.orgresearchgate.netacs.orgnih.gov

A common strategy involves the in-situ formation of solid this compound on an electrode surface. acs.org For instance, in a sensor utilizing a gold-copper (AuCu) bimetal-decorated zirconium-containing metal-organic framework (Zr-MOF), the copper in the nanocomposite interacts with chloride ions (Cl⁻) in the solution to form a stable layer of CuCl. acs.orgacs.orgnih.gov This formation is accompanied by a distinct and stable oxidation current in the electrochemical signal. acs.orgresearchgate.net

The detection mechanism relies on a competitive reaction. acs.org Glutathione has a strong specific affinity for copper(I) ions. acs.orgnih.gov When GSH is introduced, it chelates with the Cu⁺ ions, leading to the conversion of the solid CuCl into a Cu-GSH complex. acs.org This process displaces the chloride ions and causes a significant decrease in the electrochemical signal associated with the solid-state CuCl. acs.orgresearchgate.net This "signal-on-off" or "crowding-out effect" allows for the quantitative analysis of GSH. acs.orgresearchgate.net

The sensitivity of these sensors can be exceptionally high, with some designs achieving detection limits in the picomolar (pM) range. researchgate.netacs.orgnih.gov The selectivity is also enhanced due to the specific nature of the Cu-GSH interaction, which minimizes interference from other species present in complex biological or food samples. acs.orgnih.gov

To optimize sensor performance, factors such as the concentration of chloride ions and the pH of the solution are carefully controlled to ensure a stable and sensitive electrochemical signal from the solid-state CuCl. acs.org Advanced sensor designs may incorporate an internal reference, such as ferrocene, to enable ratiometric measurements, further improving accuracy and reliability. nih.gov

Interactive Data Table: Performance of this compound-Based Electrochemical Sensors for Glutathione

Sensor PlatformDetection PrincipleLinear RangeLimit of DetectionReference
AuCu-decorated Zr-MOFSignal-on-off via competitive reaction10 pM - 1 mM2.67 pM researchgate.netacs.orgnih.gov
Ferrocene-functionalized Cu-MOFRatiometric, competitive reaction0.1 nM - 1 µM0.025 nM nih.gov

Mechanisms of Solid-State Transformations Involving Copper Chlorides

Solid-state transformations involving copper chlorides, including both cuprous (CuCl) and cupric (CuCl₂) forms, are fundamental to various material synthesis and catalytic processes. These transformations can be induced by heat, reactive gases, or even the surrounding medium.

Thermal decomposition and reaction are common transformation pathways. For example, in the synthesis of copper-iron bimetallic catalysts, the precursor copper(II) chloride dihydrate (CuCl₂·2H₂O) undergoes a series of transformations upon heating. mdpi.com It first dehydrates to anhydrous CuCl₂, which then transforms into copper oxychloride (Cu₂Cl₂O), and finally to copper(II) oxide (CuO) at higher temperatures. mdpi.com The presence of other reactants, such as iron oxides, can influence these transformation temperatures and the final phases formed. mdpi.com

The reaction of solid this compound with chlorine gas to form cupric chloride involves a change in the crystal structure and oxidation state of copper. rsc.org Initially, the reaction involves the continuous recrystallization of the product, but as a distinct product layer forms, the mechanism shifts to one controlled by the diffusion of ionic species through this solid layer. rsc.org

Solid-solid phase transformations can also be triggered by environmental factors. Layered hybrid perovskites with the formula (C₆H₁₃NH₃)₂CuCl₄ exhibit reversible solid-solid phase transitions. acs.org The temperature of these transitions can be shifted by immersing the material in an organic solvent. acs.org This phenomenon is attributed to the interaction between the solvent and the organic components of the perovskite at the particle surface, which alters the surface stress and, consequently, the thermodynamics of the phase transition. acs.org For (C₆H₁₃NH₃)₂CuCl₄, this effect is significant enough to change the thermodynamically stable phase at room temperature. acs.org

These transformations are a type of diffusional phase transformation, where atoms move over distances to rearrange into a new crystal structure. cmu.edu This is distinct from diffusionless transformations. The process can involve the disassembling of the parent phase and the atom-by-atom assembly of the new phase, often with an incoherent interface between the two. cmu.edu

Interactive Data Table: Examples of Solid-State Transformations of Copper Chlorides

Starting MaterialTransformation ConditionIntermediate/Product PhasesMechanism
CuCl₂·2H₂OHeating in airCuCl₂, Cu₂Cl₂O, CuODehydration, thermal decomposition
CuClReaction with Cl₂ gas (75-130°C)CuCl₂Surface reaction followed by diffusion control
(C₆H₁₃NH₃)₂CuCl₄Immersion in organic solventChange in crystal phaseAlteration of surface stress inducing phase transition

Advanced Applications of Cuprous Chloride Nanomaterials

Cuprous Chloride Nanocubes for Pseudocapacitor Electrodes and Energy Storage

This compound nanomaterials are emerging as promising candidates for energy storage, particularly in pseudocapacitors. A key development in this area is the synthesis of this compound nanocubes directly on copper foil using a hydrothermal method. This technique enhances the electroactive surface area, a critical factor for pseudocapacitor performance. Research has demonstrated that these CuCl nanocube electrodes exhibit high specific capacitance, reaching 376 mF/cm² at a current density of 1 mA/cm². youtube.com They also show good reversibility and long-term cycling stability, making them a viable material for future energy storage devices. youtube.com

Beyond pseudocapacitors, this compound is also being investigated as a cathode material for room-temperature chloride ion batteries (CIBs). researchgate.net CIBs are considered a promising energy storage technology due to their high theoretical energy density and the abundance of chlorine. researchgate.net In a CIB system using a tributylmethylammonium (B1194469) chloride-based liquid electrolyte, a CuCl cathode delivered an initial discharge capacity of 278 mAh g⁻¹. researchgate.net While the capacity showed some decrease over subsequent cycles, it maintained a reversible capacity of 70 mAh g⁻¹ after 100 cycles, indicating potential for good cycling stability. researchgate.net

Table 1: Electrochemical Performance of this compound-Based Energy Storage Devices

Device TypeElectrode MaterialKey Performance MetricValueSource
PseudocapacitorCuCl Nanocubes on Copper FoilSpecific Capacitance376 mF/cm² at 1 mA/cm² youtube.com
Chloride Ion BatteryCuCl CathodeInitial Discharge Capacity278 mAh g⁻¹ researchgate.net
Chloride Ion BatteryCuCl CathodeReversible Capacity (after 100 cycles)70 mAh g⁻¹ researchgate.net

Copper Chloride-Derived Nanomaterials in Antibacterial Applications

Copper compounds have a long history of use as antimicrobial agents. nih.gov Modern research focuses on copper-based nanomaterials, including those derived from copper chlorides, for enhanced antibacterial efficacy. The antimicrobial action of copper nanoparticles is multifaceted, often involving the generation of reactive oxygen species (ROS) which can lead to irreparable cell damage through oxidation of proteins, cleavage of DNA and RNA, and lipid peroxidation of the cell membrane. nih.gov

The presence of chloride ions can influence the antibacterial activity of copper nanoparticles. Studies have found that chloride-containing media can promote the dissolution of copper nanoparticles, which facilitates the release of copper ions, a key component of their antibacterial mechanism. nih.gov

Specifically, copper chloride derivatives have demonstrated notable antibacterial effects. X-ray diffraction analysis of biologically synthesized copper nanoparticles has identified the presence of atacamite (Cu₂(OH)₃Cl), a copper chloride hydroxide (B78521) mineral, in the crystal mixture. rsc.org These nanoparticles have shown significant antibacterial activity against plant pathogens like Ralstonia solanacearum. rsc.org In laboratory tests, these copper nanoparticles, largely composed of copper chloride derivatives, were found to attach to the bacterial cell surfaces and cause distortion of the cell wall. rsc.org The effectiveness was quantified with a half-maximum inhibition (IC50) value of 42 ppm against R. solanacearum. rsc.org

Table 2: Antibacterial Activity of Copper Chloride-Derived Nanoparticles against R. solanacearum

Nanoparticle Concentration (ppm)Inhibition Zone Diameter (mm)Bacterial Biomass Reduction (%)Source
504~61% rsc.org
1006~64% rsc.org
20010~77% rsc.org
50014Not Specified rsc.org

Optoelectronic Device Potential of this compound

This compound (CuCl) is a wide-bandgap I–VII ionic semiconductor that has garnered significant interest for its potential in optoelectronic devices. mdpi.com Its stable form below 407 °C, γ-CuCl, possesses a direct bandgap of 3.395 eV (at 4 K) and a remarkably high exciton (B1674681) binding energy of approximately 190 meV. mdpi.com This high binding energy is substantially greater than that of other common wide-bandgap semiconductors like GaN (25 meV) and ZnO (60 meV), which allows for stable excitonic emissions at room temperature. mdpi.com This property is crucial for the development of new short-wavelength and UV-emitting devices, with potential applications in effects like optical bistability and four-wave mixing. mdpi.com

To be utilized in devices, CuCl must be deposited as thin films or nanoparticle arrays. mdpi.com Researchers have successfully deposited nanocrystalline thin films of CuCl using sequentially pulsed chemical vapor deposition. mdpi.com Photoluminescence studies of these films confirm the characteristic free and bound exciton emissions from CuCl. mdpi.com

The optical properties of polymers can also be tailored for optoelectronic applications by incorporating this compound. When this compound is used as a dopant in polyvinyl alcohol (PVA), it alters the material's optical parameters. scielo.br Studies have shown that increasing the concentration of copper chloride in PVA films leads to a decrease in the optical band gap energy. scielo.br For instance, the optical band gap of pure PVA was measured at 3.24 eV, which decreased to 2.94 eV for PVA doped with 12 wt% of CuCl₂. scielo.br This reduction is attributed to the creation of new energy levels within the band gap, demonstrating a method to tune material properties for specific optoelectronic functions. scielo.br

Table 3: Optical Properties of this compound (CuCl)

PropertyValueSignificance for OptoelectronicsSource
Crystal Structure (stable form)γ-CuCl (zinc blende)Suitable for semiconductor applications mdpi.com
Bandgap (Eg)3.395 eV at 4 KWide-bandgap material, suitable for UV applications mdpi.com
Exciton Binding Energy~190 meVAllows for stable excitonic emissions at room temperature mdpi.com

Environmental and Sustainability Aspects in Cuprous Chloride Research

Reduction of Greenhouse Gas Emissions in Cuprous Chloride Production

The conventional industrial synthesis of this compound, which often involves melting copper in the presence of chlorine gas, is an energy-intensive process that contributes to greenhouse gas (GHG) emissions, primarily through the consumption of fossil fuels. scholasticahq.com The annual production of approximately 165,000 tons of this compound is estimated to release over 977,000 tons of CO2. scholasticahq.com Life cycle assessments (LCA) are critical tools for quantifying and comparing the environmental impacts of different production routes.

One of the main contributors to the carbon footprint of traditional copper production is the electricity consumed during processes like electrowinning and ore size reduction, which can account for as much as 63% of total CO2 equivalent emissions. rsc.org A study on copper production via heap leaching indicated that producing one ton of copper generates 2.75 tons of CO2. rsc.org Transitioning from grid electricity to renewable energy sources like wind turbines, solar photovoltaics, and geothermal power can significantly curtail these emissions. rsc.orgcarbonchain.com For instance, switching to wind power could reduce CO2 emissions by as much as 53%. rsc.org

Recent research has focused on developing alternative synthetic methods with lower GHG emissions. A notable example is an electrolytic synthesis method that uses an aqueous sodium chloride solution and a copper anode. scholasticahq.com This process avoids the need for fossil fuels and can be powered by renewable energy. scholasticahq.com A comparative analysis of GHG emissions for various this compound production methods is presented below.

Interactive Data Table: Comparison of Greenhouse Gas Emissions for Different this compound Production Methods

Production Method Key GHG Emission Sources Estimated CO2 Emissions (g CO2 / g CuCl)
Main Industrial Method Copper production, chlorine production, copper melting, natural gas. scholasticahq.com 4.4
SO2 Reduction Method SO2 production (from fossil fuels), CuCl2 production. scholasticahq.com 176.6
Theoretical Future Method (Modified Copper-Chlorine Cycle) Gaseous HCl production, heating processes. scholasticahq.com 4.1
Proposed Electrolytic Method Raw materials (copper, HCl), electrolysis (renewable energy). scholasticahq.com 3.9

This table showcases the significant potential for GHG emission reduction by moving away from traditional, energy-intensive methods towards innovative, electrolysis-based approaches powered by renewable energy.

The copper-chlorine (Cu-Cl) thermochemical cycle, a process for producing hydrogen from water, also offers insights into reducing emissions. This closed-loop process recycles all reactants and is designed to operate without emitting any greenhouse gases, potentially coupling with nuclear or solar heat sources. google.commun.ca While developed for hydrogen production, its underlying principles of chemical recycling and heat integration are relevant to the sustainable production of copper compounds.

Waste Valorization and Recovery of Copper from Wastewater using Copper Chloride Formation

This compound plays a role in the valorization of waste streams, particularly in the recovery of copper from industrial wastewater and electronic waste (e-waste). Hydrometallurgical processes, which use aqueous solutions to extract metals, are often preferred over pyrometallurgical methods due to their higher selectivity and lower energy consumption. nih.gov

Chloride-based leaching solutions are effective for recovering copper from various sources:

Electronic Waste (E-waste): E-waste, such as printed circuit boards (PCBs), is a significant source of valuable metals, including copper. nih.gov Leaching with acidic chloride solutions, often in the presence of an oxidizing agent like cupric ions (Cu²⁺) or ferric chloride (FeCl₃), can dissolve copper, which can then be recovered. nih.govderpharmachemica.comrsc.orgacs.org One study demonstrated a process where metallic particles from thermally shocked PCBs were reacted with cupric sulfate (B86663) and sodium chloride to synthesize this compound, recovering approximately 98.5% of the copper. nih.gov This method has the added benefit of simultaneously recovering precious metals like silver and palladium. nih.gov Another approach involves using a ferric chloride solution in acidic media to leach copper from e-waste, followed by an electrowinning process to obtain high-purity copper. nih.govacs.org

Industrial Sludge and Wastewater: Copper-bearing sludge and wastewater from various industries represent both an environmental hazard and a potential resource. mdpi.com Leaching with chloride-containing solutions is a viable method for copper recovery. x-mol.net For instance, wastewater with high chloride concentrations can be used in conjunction with sulfuric acid to leach copper from complex ores, with one study achieving 89.46% copper leaching efficiency. x-mol.net The use of wastewater from desalination plants, which has a high concentration of chloride ions, has also shown promise for leaching copper sulfide (B99878) minerals. azomining.com A process using waste acidic cupric chloride etching liquid from PCB manufacturing has been developed to produce this compound, demonstrating a "waste treating waste" approach that avoids secondary pollution. google.com

The formation of copper chloride complexes is central to these recovery processes. In chloride media, copper is stabilized, facilitating its separation from other metals and subsequent recovery through methods like crystallization, precipitation, or electrolysis. nih.govgoogle.com

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry, which advocate for the use of non-toxic substances and the minimization of waste, are guiding the development of new synthetic routes for this compound. rsc.orgroyalsocietypublishing.org These methods aim to replace harsh reagents, reduce energy consumption, and operate under milder conditions.

Several innovative and environmentally friendly synthetic approaches have been reported:

Sonochemical Synthesis: This method utilizes ultrasound to induce chemical reactions. The sonication of copper precursors, such as copper chloride in an aqueous solution, can lead to the formation of cuprous oxide or metallic copper nanoparticles. universite-paris-saclay.frscientific.netscispace.com The process is often rapid and can be conducted under ambient conditions.

Mechanochemical Synthesis: This solvent-free technique involves grinding solid reactants together to initiate a chemical reaction. researchgate.netresearchgate.net It has been successfully used to synthesize this compound-N-heterocyclic carbene (NHC) complexes by milling a ligand precursor with metallic copper powder or copper(I) chloride. researchgate.netnih.gov This method avoids the use of bulk solvents, reduces waste, and can sometimes enable reactions that are not feasible in solution. beilstein-journals.org

Deep Eutectic Solvents (DES): DESs are considered green and efficient solvents. publish.csiro.au A route to prepare nanocrystalline this compound powders involves reacting cupric chloride and copper powder in a DES composed of choline (B1196258) chloride and urea (B33335) at room temperature. This method avoids the use of concentrated acids and other environmentally harmful additives. publish.csiro.au

Reduction using "Green" Reagents: Researchers have explored the use of non-toxic and renewable reducing agents. L-ascorbic acid (Vitamin C) has been used to reduce cupric chloride to produce copper nanoparticles, with the intermediate formation of this compound. rsc.orgscielo.br This process is considered a non-toxic, cost-effective, and environmentally friendly "green method". scielo.br

Catalysis in Green Media: this compound itself is used as a catalyst in various organic reactions. figshare.comtandfonline.comarkat-usa.org Developing these catalytic processes to run in environmentally benign media, such as water extracts from waste biomass (e.g., pomegranate peel ash), further enhances their sustainability. figshare.comtandfonline.com Such methods avoid volatile organic solvents and non-renewable oxidants. tandfonline.com

Interactive Data Table: Overview of Environmentally Benign Synthetic Routes for this compound

Synthetic Route Key Features Environmental Benefits
Electrolytic Synthesis Uses electricity to drive the reaction in an aqueous salt solution. scholasticahq.com Can be powered by renewables, reducing GHG emissions. scholasticahq.com
Sonochemical Synthesis Utilizes ultrasonic cavitation. universite-paris-saclay.fr Rapid, energy-efficient, often performed at ambient temperature. iwaponline.com
Mechanochemical Synthesis Solvent-free grinding of solid reactants. researchgate.net Eliminates solvent waste, can improve reaction rates. researchgate.net
Deep Eutectic Solvents Uses a mixture of solids that form a liquid at low temperatures. publish.csiro.au Employs non-toxic, biodegradable, and recyclable solvents. publish.csiro.au
Green Reduction Employs non-toxic reducing agents like L-ascorbic acid. rsc.orgscielo.br Avoids hazardous reagents, produces fewer toxic byproducts. rsc.org

These emerging synthetic strategies highlight a significant shift towards more sustainable chemical manufacturing, where environmental impact is a key consideration in process design and development.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing high-purity cuprous chloride for laboratory use?

  • Methodology : CuCl can be synthesized via reduction of CuCl₂ in hydrochloric acid using ascorbic acid or SO₂, followed by vacuum filtration and drying under inert gas (e.g., N₂). Purity is verified using X-ray diffraction (XRD) and atomic absorption spectroscopy (AAS). For recovery from industrial catalysts, leaching with HCl and selective precipitation is employed, ensuring ≥95% recovery rates .
  • Key Variables : Reaction temperature, acid concentration, reducing agent stoichiometry.

Q. How does ambient humidity affect the stability of this compound in experimental setups?

  • Methodology : Stability tests involve exposing CuCl to controlled humidity chambers (20–90% RH). Mass loss, color changes, and phase transitions (e.g., to Cu₂(OH)₃Cl) are monitored via thermogravimetric analysis (TGA) and Raman spectroscopy. CuCl becomes unstable above 60% RH, forming hygroscopic hydroxychlorides .
  • Key Variables : Humidity levels, exposure duration, presence of O₂/CO₂.

Q. What techniques are recommended for measuring this compound solubility in aqueous systems?

  • Methodology : Conductometric titration with AgNO₃ or spectrophotometric analysis using thiourea complexes (λ = 460 nm). For chloride-rich systems, account for CuCl₂⁻ complex formation via UV-Vis and ion-selective electrodes. Solubility in seawater is ~5.1 × 10⁻² M due to chloride complexation .
  • Key Variables : Ionic strength, temperature, ligand concentration.

Advanced Research Questions

Q. How can dissolution kinetics of this compound in hydrochloric acid be experimentally modeled for hydrogen production cycles?

  • Methodology : Use a closed-loop reactor with real-time monitoring via light-dependent resistors (LDRs) and conductivity meters. Vary HCl concentration (1–6 M) and CuCl mass (10–30 g) under N₂ atmosphere. Reaction progress is tracked via refractive index changes and ANOVA for rate constants .
  • Key Variables : Acid concentration, stirring rate, particle size.
  • Data Contradictions : Discrepancies in saturation thresholds may arise from localized vs. bulk dissolution; use multiple LDRs to mitigate .

Q. What catalytic mechanisms underlie this compound’s role in acetylene hydrochlorination?

  • Methodology : In situ FTIR and kinetic isotope effects (KIE) to identify active CuClₓHy intermediates. Reaction rates are pH-dependent, with Cl⁻ ligands facilitating C₂H₂ adsorption. Compare turnover frequencies (TOF) under varying HCl/CuCl ratios .
  • Key Variables : Catalyst loading, acetylene partial pressure, solvent polarity.

Q. How does this compound mediate uranium dioxide dissolution in molten lead chloride systems?

  • Methodology : High-temperature (550°C) experiments in PbCl₂-CuCl-Cl₂ mixtures. Monitor UO₂ dissolution via ICP-MS and SEM-EDS. CuCl acts as a redox mediator, lowering activation energy by 30% compared to Cl₂ alone. Post-reaction slag analyzed for Cu speciation .
  • Key Variables : Temperature, Cl₂ pressure, CuCl/PbCl₂ ratio.

Q. What experimental strategies mitigate this compound’s role in bronze artifact degradation?

  • Methodology : Accelerated aging tests with synthetic bronze coupons in humidity chambers. Use XPS and XRD to track CuCl → Cu₂(OH)₃Cl transformation. Preventive measures include silica gel desiccants (RH < 40%) and alkaline rinses to remove chloride ions .
  • Key Variables : Chloride contamination level, alloy composition, conservation treatments.

Methodological Guidance for Data Interpretation

  • Contradiction Resolution : When kinetic data from dissolution studies conflict, apply multivariate regression to isolate variables (e.g., temperature vs. acid strength) .
  • Replication : For catalytic studies, ensure strict O₂ exclusion via glovebox protocols to prevent Cu(I) → Cu(II) oxidation .
  • Validation : Cross-validate solubility data using both electrochemical (conductivity) and spectroscopic methods to account for complexation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.